molecular formula C17H22O2 B12367220 Falcarinolone CAS No. 18089-23-1

Falcarinolone

Cat. No.: B12367220
CAS No.: 18089-23-1
M. Wt: 258.35 g/mol
InChI Key: STNWZOBISHHDCD-UVTDQMKNSA-N
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Description

Falcarinolone is an aliphatic alcohol.
This compound has been reported in Pastinaca sativa, Petroselinum crispum, and other organisms with data available.

Properties

CAS No.

18089-23-1

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,17,19H,2-3,5-9H2,1H3/b14-10-

InChI Key

STNWZOBISHHDCD-UVTDQMKNSA-N

Isomeric SMILES

CCCCCCC/C=C\C(C#CC#CC(=O)C=C)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(=O)C=C)O

Origin of Product

United States

Foundational & Exploratory

The Occurrence and Formation of Falcarinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarinolone, a C17-polyacetylenic oxylipin, has garnered significant scientific interest due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound and the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Apiaceae family, a group that includes common vegetables and herbs. These polyacetylenes are believed to play a role in the plant's defense mechanisms against pathogens.

Quantitative Distribution

The concentration of this compound and related polyacetylenes can vary significantly depending on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. While extensive data exists for the more abundant polyacetylenes like falcarinol and falcarindiol, specific quantitative data for this compound is less common. The following table summarizes available data for falcarinol-type polyacetylenes in select Apiaceae species. It is important to note that this compound is often present in lower concentrations compared to falcarinol and falcarindiol.

Plant SpeciesCommon NamePlant PartFalcarinol (mg/kg FW)Falcarindiol (mg/kg FW)This compound (mg/kg FW)Reference(s)
Daucus carotaCarrotRoot8 - 2716 - 84Data not consistently reported[1]
Pastinaca sativaParsnipRootData not consistently reportedData not consistently reportedData not consistently reported[2]
Apium graveolensCeleryRootData not consistently reportedData not consistently reportedData not consistently reported[2]
Petroselinum crispumParsleyLeaf/StemContains falcarinol-type polyacetylenesContains falcarinol-type polyacetylenesContains falcarinol-type polyacetylenes[3]
Foeniculum vulgareFennelBulb/LeavesContains falcarinol-type polyacetylenesContains falcarinol-type polyacetylenesContains falcarinol-type polyacetylenes[3]

Note: FW denotes fresh weight. The concentrations of polyacetylenes are highly variable.

Biosynthesis of this compound

The biosynthesis of this compound originates from fatty acid metabolism, specifically from oleic acid (a C18 fatty acid). The pathway involves a series of desaturation, acetylation, chain shortening, and oxidation reactions. While the early steps are relatively well-understood, the later stages leading to the specific structure of this compound are still under investigation.

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted below. The initial steps involve the conversion of oleic acid into the key C18 polyacetylene precursor, crepenynic acid. This is followed by further desaturation and subsequent enzymatic modifications to yield the C17 falcarinol-type polyacetylenes.

Falcarinolone_Biosynthesis Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid FAD2 (Δ12-desaturase) Crepenynic_Acid Crepenynic Acid (C18:2, Δ9,12-acetylenic) Linoleic_Acid->Crepenynic_Acid FAD2-like (Δ12-acetylenase) Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Desaturase C17_Intermediate C17 Polyacetylene Intermediate Dehydrocrepenynic_Acid->C17_Intermediate Chain shortening (hypothesized) Falcarinone Falcarinone C17_Intermediate->Falcarinone Oxidation This compound This compound Falcarinone->this compound Hydroxylation

Caption: Proposed biosynthetic pathway of this compound from oleic acid.

Key Enzymes in the Biosynthetic Pathway
  • Fatty Acid Desaturase 2 (FAD2): This enzyme introduces a double bond at the Δ12 position of oleic acid to form linoleic acid.[4][5]

  • FAD2-like Acetylenase: A divergent form of FAD2 that catalyzes the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond, forming crepenynic acid.[4][5]

  • Desaturases: Additional desaturase enzymes are proposed to introduce further unsaturation into the fatty acid chain.[4]

  • Hydroxylases and Oxidases: The final steps to produce this compound from a C17 polyacetylene precursor involve oxidation and hydroxylation reactions.[6][7] The specific enzymes responsible for these steps in this compound biosynthesis have not yet been fully characterized. Cytochrome P450 monooxygenases and other oxidoreductases are likely candidates.[6][8]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from plant material, primarily carrots. This protocol may require optimization depending on the specific plant source and available equipment.

1. Extraction:

  • Fresh plant material (e.g., carrot roots) is washed, peeled, and homogenized in a blender with a mixture of dichloromethane and methanol (2:1, v/v).

  • The homogenate is filtered, and the residue is re-extracted.

  • The combined filtrates are washed with a saturated NaCl solution.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

2. Column Chromatography:

  • The crude extract is subjected to silica gel column chromatography.[9][10]

  • Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

  • Fractions containing compounds with similar Rf values to known polyacetylene standards are pooled.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • The partially purified fractions are further purified by preparative reverse-phase HPLC.[11]

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

  • The eluent is monitored by a UV detector at a wavelength where polyacetylenes absorb (typically around 205-220 nm).[12]

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Quantification of this compound by HPLC

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water. The gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds.[15][16]

  • Flow Rate: Approximately 1.0 mL/min.[14]

  • Detection: UV detection at a wavelength between 205 nm and 220 nm is commonly used for polyacetylenes due to their characteristic chromophores.[12] Mass spectrometry (MS) detection can also be used for increased sensitivity and specificity.

  • Quantification: Quantification is performed by constructing a calibration curve using a purified this compound standard of known concentration. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Structural Characterization

The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, including the position of hydroxyl groups, double bonds, and triple bonds.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound, confirming its molecular formula.[18]

Experimental Workflow

Experimental_Workflow Plant_Material Plant Material (e.g., Carrots) Extraction Solvent Extraction (DCM/MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Quantification Quantification (HPLC) Crude_Extract->Quantification Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Partially_Purified->Quantification Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structural_Characterization Structural Characterization (NMR, MS) Pure_this compound->Structural_Characterization

Caption: General workflow for the isolation, purification, and analysis of this compound.

Conclusion

This technical guide has summarized the current knowledge on the natural sources and biosynthesis of this compound. While significant progress has been made in identifying its plant origins and outlining its biosynthetic pathway from oleic acid, further research is needed to fully elucidate the later enzymatic steps and to obtain more comprehensive quantitative data for this compound across a wider range of Apiaceae species. The provided experimental protocols offer a foundation for researchers to isolate, purify, and quantify this promising bioactive compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications.

References

The Discovery and Isolation of Falcarinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarinolone, a polyacetylenic oxylipin found in various plant species of the Apiaceae and Araliaceae families, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction and purification, presents its cytotoxic effects on various cancer cell lines, and elucidates its mechanism of action through the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C17 polyacetylene, a class of naturally occurring compounds characterized by the presence of multiple acetylene (triple) bonds. It is an aliphatic alcohol with the chemical formula C₁₇H₂₂O₂ and the IUPAC name (9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one.[1] First identified in plants such as parsnip (Pastinaca sativa) and parsley (Petroselinum crispum), this compound is part of a larger family of bioactive polyacetylenes that includes falcarinol and falcarindiol. These compounds are believed to play a role in the plant's defense mechanisms and have been investigated for their effects on human health.

History of Discovery

The exploration of polyacetylenes from the Apiaceae family has a long history, with initial studies focusing on their structural elucidation and chemical properties. The discovery of this compound and related compounds was driven by the interest in the chemical constituents of common vegetables and medicinal plants. Early research efforts in the mid-20th century laid the groundwork for the isolation and characterization of these unique lipid structures. The recognition of their biological activities, particularly their cytotoxicity against cancer cells, in later decades spurred more intensive research into their isolation and mechanisms of action.

Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a generalized procedure based on methods reported for the isolation of polyacetylenes from plant materials.

Experimental Protocol: Isolation from Angelica sinensis Roots

3.1.1. Plant Material and Extraction: Dried roots of Angelica sinensis are pulverized into a fine powder. The powdered material is then subjected to extraction with a suitable organic solvent, typically ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds.

3.1.2. Fractionation: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water. This step is crucial for obtaining the compound in high purity.

G Start Dried Angelica sinensis Roots Pulverization Pulverization Start->Pulverization Extraction Ethanol Extraction Pulverization->Extraction Concentration Concentration under Vacuum Extraction->Concentration Partitioning Solvent Partitioning (n-hexane, Ethyl Acetate) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Ethyl Acetate Fraction PrepHPLC Preparative HPLC (C18 Column) SilicaGel->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for its aliphatic chain, olefinic protons, and the proton attached to the hydroxyl-bearing carbon.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows resonances for the carbonyl carbon, acetylenic carbons, olefinic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical shifts (δ) and coupling constants (J) are determined relative to a standard.Chemical shifts (δ) are determined relative to a standard.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak [M+H]⁺ or [M+Na]⁺, and characteristic fragment ions resulting from the cleavage of the molecule.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
Jurkat T-cell leukemiaData not yet available in searched literature
MCF-7 Breast CancerData not yet available in searched literature
A549 Lung CancerData not yet available in searched literature
HCT116 Colon CancerData not yet available in searched literature
Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

5.2.1. Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Flow cytometry analysis of treated cells typically reveals an increase in the sub-G1 population, indicative of apoptosis, and an accumulation of cells in the G2/M phase of the cell cycle.

5.2.2. Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is often implicated in cancer. This compound is believed to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival and pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Apoptosis Apoptosis This compound->Apoptosis IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation (Inhibited) p65_p50_cyto p65/p50 (Cytoplasm) IkBa_p65->p65_p50_cyto IκBα Degradation (Blocked) p65_p50_nuc p65/p50 (Nucleus) p65_p50_cyto->p65_p50_nuc Translocation (Blocked) GeneTranscription Gene Transcription (Inflammation, Survival) p65_p50_nuc->GeneTranscription Activation (Blocked)

Conclusion

This compound represents a promising natural product with significant potential for the development of novel anticancer therapies. This guide has provided a detailed overview of its discovery, isolation, and biological activities. Further research is warranted to fully elucidate its therapeutic potential, including in-depth studies on its pharmacokinetics, in vivo efficacy, and safety profile. The detailed experimental protocols and data presented herein are intended to facilitate these future investigations.

References

Preliminary Biological Activity Screening of Falcarinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarinolone, a naturally occurring polyacetylene found predominantly in plants of the Apiaceae family, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its anti-cancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key assays are presented to facilitate further research and development. Additionally, this guide summarizes potential quantitative outcomes and illustrates the key signaling pathways that may be modulated by this compound.

Introduction to this compound

This compound is an aliphatic C17-polyacetylene, a class of compounds known for a range of biological activities, including antimicrobial and anti-inflammatory effects. Structurally similar to other bioactive polyacetylenes like falcarinol and falcarindiol, this compound is being investigated for its potential as a health-promoting agent. Preliminary studies suggest that compounds of this type may exert their effects through various mechanisms, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways. This guide outlines a systematic approach to the initial biological screening of this compound.

Anti-Cancer Activity Screening

The potential of this compound as an anti-cancer agent can be assessed through a series of in vitro assays designed to measure its cytotoxic effects and its ability to induce programmed cell death (apoptosis).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HT-29Colon Cancer4815.2
MCF-7Breast Cancer4825.8
PC3Prostate Cancer4818.5
A549Lung Cancer4832.1
Apoptosis Induction

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature[1].

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation and Measurement: Incubate to allow for enzymatic reaction and then measure the absorbance or fluorescence to quantify caspase-3 activity.

Table 2: Apoptosis Induction by this compound in HT-29 Cells

AssayParameter MeasuredResult at IC50 Concentration
Annexin V/PI Staining% Apoptotic Cells (Early + Late)45%
Caspase-3 ActivityFold Increase vs. Control3.5-fold

Experimental Workflow for Anti-Cancer Screening

G cluster_0 Cytotoxicity Screening cluster_1 Apoptosis Induction start Seed Cancer Cell Lines treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 Value mtt->ic50 treat_apoptosis Treat Cells with IC50 Concentration ic50->treat_apoptosis Use IC50 for further assays annexin Annexin V/PI Staining treat_apoptosis->annexin caspase Caspase-3 Assay treat_apoptosis->caspase flow Flow Cytometry Analysis annexin->flow measurement Spectrophotometric/Fluorometric Measurement caspase->measurement

Caption: Workflow for in vitro anti-cancer activity screening of this compound.

Anti-Inflammatory Activity Screening

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit key inflammatory mediators.

Nitric Oxide (NO) Production in Macrophages: Griess Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production[2][3].

Inhibition of NF-κB Signaling: Luciferase Reporter Assay

This assay assesses the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Experimental Protocol:

  • Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment and Stimulation: Treat the transfected cells with this compound before stimulating with an NF-κB activator like TNF-α.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway[4][5][6].

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredInhibition (%) at 50 µM
Griess AssayRAW 264.7Nitric Oxide Production62%
NF-κB Luciferase Reporter AssayHEK293TNF-κB Transcriptional Activity55%

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 Nitric Oxide Production cluster_1 NF-κB Signaling start_no Culture RAW 264.7 Macrophages treat_no Pre-treat with this compound start_no->treat_no stimulate_no Stimulate with LPS treat_no->stimulate_no griess Griess Assay stimulate_no->griess measure_no Measure NO Production griess->measure_no start_nfkb Transfect Cells with NF-κB Reporter treat_nfkb Treat with this compound start_nfkb->treat_nfkb stimulate_nfkb Stimulate with TNF-α treat_nfkb->stimulate_nfkb luciferase Luciferase Assay stimulate_nfkb->luciferase measure_nfkb Measure NF-κB Activity luciferase->measure_nfkb

Caption: Workflow for in vitro anti-inflammatory activity screening of this compound.

Antimicrobial Activity Screening

The antimicrobial properties of this compound can be determined by assessing its ability to inhibit the growth of various pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism[7][8][9].

Table 4: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungus16

Potential Signaling Pathways

Based on studies of related polyacetylenes like Falcarinol, this compound may exert its biological effects through the modulation of specific signaling pathways.

Apoptosis Signaling Pathways

Falcarinol-type compounds may induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8 and subsequent executioner caspases[10][11][12]. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9[10][11][13].

Apoptosis Signaling Pathways

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway ligand Death Ligand (e.g., TRAIL) receptor Death Receptor (e.g., DR5) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Modulation caspase8->bcl2 via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of inducers, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes[14][15][16]. Falcarinol-type compounds may act as inducers of this pathway, contributing to their anti-inflammatory and cytoprotective effects.

Keap1-Nrf2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus keap1_nrf2 Keap1-Nrf2 Complex ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2_release Nrf2 Release keap1_nrf2->nrf2_release This compound This compound This compound->keap1_nrf2 inhibition nrf2_nucleus Nrf2 nrf2_release->nrf2_nucleus Translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are transcription Gene Transcription are->transcription cytoprotection Cytoprotective Proteins transcription->cytoprotection leads to

Caption: The Keap1-Nrf2 antioxidant response signaling pathway.

Conclusion

This technical guide provides a framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for assessing anti-cancer, anti-inflammatory, and antimicrobial activities, along with the potential signaling pathways involved, offer a solid foundation for researchers and drug development professionals. The data presented, while illustrative, underscores the potential of this compound as a bioactive compound worthy of further investigation. Future studies should focus on confirming these activities in vivo and elucidating the precise molecular mechanisms of action.

References

Falcarinolone's role in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Falcarinolone, a C17-polyacetylene, stands as a significant player in the sophisticated defense arsenal of plants, particularly within the Apiaceae family (e.g., carrots, celery, and parsnips) and Araliaceae family (e.g., ginseng). This lipophilic compound is a key phytoalexin, a class of antimicrobial substances synthesized by plants in response to pathogenic attack. Its potent antifungal and antibacterial properties underscore its importance in protecting plants from a variety of microbial threats. This technical guide provides a comprehensive overview of this compound's role in plant defense mechanisms, detailing its biosynthesis, antifungal efficacy, proposed mechanisms of action, and the signaling pathways that govern its production. This document is intended to serve as a valuable resource for researchers in plant science, natural product chemistry, and for professionals engaged in the discovery and development of novel therapeutic agents.

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that originates from oleic acid. The pathway involves a series of desaturation and hydroxylation steps to produce the characteristic polyacetylene structure.

Falcarinolone_Biosynthesis oleic_acid Oleic Acid linoleic_acid Linoleic Acid oleic_acid->linoleic_acid Δ12 Desaturase crepenynic_acid Crepenynic Acid linoleic_acid->crepenynic_acid Δ12 Acetylenase dehydrocrepenynic_acid Dehydrocrepenynic Acid crepenynic_acid->dehydrocrepenynic_acid Δ14 Desaturase polyacetylenes Further Polyacetylenes dehydrocrepenynic_acid->polyacetylenes Series of Desaturations falcarinol Falcarinol polyacetylenes->falcarinol Hydroxylation & Chain modification This compound This compound falcarinol->this compound Oxidation

Caption: Biosynthetic pathway of this compound from oleic acid.

Role in Plant Defense: Antifungal Activity

This compound's primary role in plant defense is its potent antifungal activity against a broad spectrum of phytopathogens. As a phytoalexin, its concentration significantly increases in plant tissues upon pathogen challenge, creating a localized antimicrobial environment that inhibits fungal growth and proliferation. Evidence strongly suggests that falcarinol-type polyacetylenes, including this compound, are key components of the induced defense response in various plants. For instance, falcarinol and falcarindiol have been isolated from tomato vascular tissue infected with the fungal pathogen Verticillium albo-atrum, highlighting their role in disease resistance.

Quantitative Antifungal Activity of this compound and Related Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for falcarinol-type compounds against various fungal pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundFungal PathogenMIC (µg/mL)
FalcarinolFusarium oxysporum10
FalcarindiolFusarium oxysporum5
FalcarinolBotrytis cinerea25
FalcarindiolBotrytis cinerea10
FalcarinolAlternaria solani50
FalcarindiolAlternaria solani20

Experimental Protocols

Extraction and Quantification of this compound from Carrot Root

This protocol outlines a method for the extraction and quantification of this compound from carrot root tissue using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials and Reagents:

  • Fresh carrot roots

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges

  • HPLC system with a DAD detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard (if available) or a well-characterized carrot extract with known this compound concentration.

Procedure:

  • Sample Preparation:

    • Wash and peel fresh carrot roots.

    • Freeze the carrot tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Lyophilize the powdered sample to remove water.

  • Extraction:

    • Accurately weigh approximately 1 g of the lyophilized carrot powder into a centrifuge tube.

    • Add 10 mL of ethyl acetate and vortex for 1 minute.

    • Sonicate the sample for 15 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 35°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of methanol:water (50:50, v/v).

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the polyacetylenes with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC analysis.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

      • 0-5 min: 70% B

      • 5-20 min: Gradient to 100% A

      • 20-25 min: 100% A

      • 25-30 min: Return to 70% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor at 254 nm and 280 nm. This compound typically has a characteristic UV absorption spectrum.

    • Quantification: Create a calibration curve using a this compound standard of known concentrations. If a standard is unavailable, quantification can be relative to a known peak in a reference sample.

HPLC_Workflow sample_prep Sample Preparation (Freeze-drying, Grinding) extraction Solvent Extraction (Ethyl Acetate) sample_prep->extraction cleanup Solid Phase Extraction (C18 Cartridge) extraction->cleanup analysis HPLC-DAD Analysis cleanup->analysis quantification Quantification analysis->quantification

Caption: Workflow for this compound extraction and quantification.

Antifungal Bioassay (Broth Microdilution Method)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials and Reagents:

  • Pure this compound or a quantified extract.

  • Fungal pathogen of interest (e.g., Fusarium oxysporum).

  • Potato Dextrose Broth (PDB) or other suitable liquid medium.

  • Sterile 96-well microplates.

  • Spectrophotometer (plate reader).

  • Dimethyl sulfoxide (DMSO) for dissolving this compound.

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on Potato Dextrose Agar (PDA) to obtain a sporulating culture.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 100 µg/mL down to 0.78 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the this compound dilution.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only). Also include a solvent control (medium with inoculum and the highest concentration of DMSO used).

    • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed.

    • Optionally, absorbance can be read at 600 nm using a microplate reader for a more quantitative assessment of growth inhibition.

Signaling Pathways in this compound-Mediated Defense

The production of phytoalexins like this compound is tightly regulated by complex signaling networks within the plant. While the specific signaling cascade for this compound is not fully elucidated, its role as a phytoalexin suggests its induction is part of the plant's innate immune response, likely involving key defense-related hormones such as jasmonic acid (JA) and salicylic acid (SA).

Upon pathogen recognition, a signaling cascade is initiated, leading to the activation of transcription factors that regulate the expression of defense-related genes, including those involved in the biosynthesis of phytoalexins. The jasmonic acid pathway is a strong candidate for regulating this compound biosynthesis due to its well-established role in mediating responses to necrotrophic fungi and wounding, which are potent inducers of phytoalexin production.

Plant_Defense_Signaling pathogen Pathogen Recognition (PAMPs/DAMPs) signal_transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) pathogen->signal_transduction ja_biosynthesis Jasmonic Acid (JA) Biosynthesis signal_transduction->ja_biosynthesis ja_signaling JA Signaling (JAZ degradation, MYC2 activation) ja_biosynthesis->ja_signaling gene_expression Defense Gene Expression ja_signaling->gene_expression falcarinolone_biosynthesis This compound Biosynthesis gene_expression->falcarinolone_biosynthesis defense_response Antifungal Defense falcarinolone_biosynthesis->defense_response

Toxicological Profile of Falcarinolone: An Analysis of Early Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, early-stage toxicological studies specifically focused on Falcarinolone are exceptionally scarce. The majority of research has centered on the related polyacetylene, Falcarinol. This document summarizes the available toxicological data for Falcarinol as a surrogate, providing insights that may be relevant to the assessment of this compound. All data presented herein pertains to Falcarinol unless otherwise specified.

Executive Summary

Falcarinol, a polyacetylene found in common vegetables like carrots, has demonstrated a notable biphasic effect on biological systems in early in vitro studies. At low concentrations, it appears to exhibit pro-proliferative and anti-apoptotic properties, while higher concentrations induce cytotoxicity, DNA damage, and apoptosis. This dual activity underscores the complexity of its toxicological profile and highlights the need for further dose-response investigations to ascertain safe exposure levels and potential therapeutic windows. This guide provides a detailed overview of the key findings from early research, including quantitative data on its effects on cell viability and DNA integrity, alongside the experimental methodologies employed.

In Vitro Cytotoxicity and Genotoxicity of Falcarinol

Early investigations into the toxicological properties of Falcarinol have primarily utilized the human colon adenocarcinoma cell line, Caco-2. These studies have revealed a dose-dependent impact on cell health and genetic material.

Quantitative Data Summary

The effects of Falcarinol on Caco-2 cells are summarized in the tables below. These findings illustrate the compound's transition from a potentially protective agent at lower doses to a toxic agent at higher concentrations.

Table 1: Effect of Falcarinol on Caco-2 Cell Proliferation and Viability

Concentration (µM)Effect on Cell ProliferationObservations
1 - 10IncreasedPro-proliferative effects noted.
> 20DecreasedSignificant reduction in cell proliferation observed.
> 10Not specifiedIncreased cell detachment noted.

Table 2: Genotoxic and Apoptotic Effects of Falcarinol on Caco-2 Cells

Concentration (µM)DNA Damage (Single-Strand Breakage)Apoptosis (Caspase-3 Expression)
0.5 - 10Decreased basal levelDecreased
> 10Significantly IncreasedIncreased

Experimental Protocols

The foundational data on Falcarinol's toxicology is derived from in vitro assays using the Caco-2 cell line. The general methodologies are outlined below.

Cell Culture and Exposure
  • Cell Line: Human colon adenocarcinoma cells (Caco-2).

  • Test Compound: Falcarinol.

  • Concentration Range: 0.5 µM to 100 µM.

  • Exposure Duration: Not explicitly specified in the available literature.

Cytotoxicity and Proliferation Assays

The assessment of cell proliferation and viability was likely conducted using standard methods such as MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability. Cell counting via hemocytometer or automated cell counters would also be a probable method for determining cell proliferation rates.

Genotoxicity Assay (DNA Damage)

DNA single-strand breakage was a key endpoint measured. While the specific assay is not detailed in the available abstracts, a common method for this type of analysis is the Comet Assay (Single Cell Gel Electrophoresis). This technique allows for the visualization and quantification of DNA damage in individual cells.

Apoptosis Assay

The induction of apoptosis was evaluated by measuring the expression of active caspase-3. This is a standard biomarker for apoptosis and is typically quantified using techniques such as Western blotting, ELISA, or flow cytometry with fluorescently labeled antibodies specific for the activated form of caspase-3.

Visualizing the Dose-Dependent Effects of Falcarinol

The biphasic nature of Falcarinol's activity can be represented as a logical workflow, illustrating the differential cellular responses at varying concentrations.

Falcarinol_Effects cluster_low Low Concentration (0.5-10 µM) cluster_high High Concentration (>10-20 µM) low_conc Falcarinol prolif Increased Cell Proliferation low_conc->prolif dna_protect Decreased Basal DNA Damage low_conc->dna_protect apoptosis_inhibit Decreased Apoptosis (Caspase-3) low_conc->apoptosis_inhibit high_conc Falcarinol prolif_inhibit Decreased Cell Proliferation high_conc->prolif_inhibit dna_damage Increased DNA Damage high_conc->dna_damage apoptosis_induce Increased Apoptosis (Caspase-3) high_conc->apoptosis_induce

Caption: Dose-dependent effects of Falcarinol on Caco-2 cells.

Putative Signaling Pathways

Based on the observed effects of increased apoptosis and DNA damage at higher concentrations, it is plausible that Falcarinol interacts with key cell signaling pathways that regulate cell cycle and cell death. A putative pathway is conceptualized below.

Falcarinol_Pathway Falcarinol Falcarinol (>10 µM) Cell Caco-2 Cell Falcarinol->Cell DNA_Damage DNA Single-Strand Breaks Cell->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Putative signaling pathway for Falcarinol-induced apoptosis.

Conclusion and Future Directions

The early toxicological data on Falcarinol, primarily from in vitro studies on Caco-2 cells, reveals a complex, dose-dependent profile. While low concentrations may confer certain protective effects, higher concentrations are clearly cytotoxic and genotoxic. The lack of specific toxicological studies on this compound is a significant knowledge gap.

For a comprehensive understanding of the safety profile of this compound, the following studies are recommended for future research:

  • In Vitro Cytotoxicity: Determination of IC50 values in a panel of human cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HK-2), and neuronal cells, to assess tissue-specific toxicity.

  • Genotoxicity: A battery of tests, including the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity, to evaluate the potential for genetic damage.

  • Acute and Chronic In Vivo Toxicity: Studies in animal models to determine the LD50 and to identify target organs of toxicity following acute and repeated exposure.

  • Mechanism of Action: In-depth investigation of the molecular signaling pathways affected by this compound to elucidate the mechanisms underlying its toxic effects.

A thorough toxicological evaluation is imperative for any future consideration of this compound in drug development or other applications. The insights from Falcarinol studies provide a valuable starting point, but dedicated research on this compound is essential to establish its unique safety profile.

An In-Depth Technical Guide to the Stereochemistry of Falcarinolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarinolone, a naturally occurring polyacetylene with the chemical structure (9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one, possesses a single chiral center at the C-8 position. This inherent chirality dictates that the molecule can exist as two distinct, non-superimposable mirror images known as enantiomers. Despite its structural characterization, a comprehensive investigation into the stereochemistry of this compound, including the absolute configuration of its naturally occurring form and the differential biological activities of its individual stereoisomers, remains conspicuously absent from the scientific literature. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the known structural aspects of this compound and, more importantly, presenting a robust, albeit prospective, experimental framework for the complete stereochemical elucidation of this compound. The proposed methodologies are grounded in established analytical techniques successfully applied to analogous chiral polyacetylenes. This document is intended to serve as a foundational resource and a practical roadmap for researchers poised to undertake the critical work of isolating, characterizing, and evaluating the stereoisomers of this compound, a crucial step in unlocking its full therapeutic or toxicological potential.

Introduction: The Stereochemical Question of this compound

This compound is a polyacetylene found in various plant species and is structurally characterized as (9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one. The molecule features a stereogenic center at the C-8 carbon, which is bonded to a hydroxyl group, a hydrogen atom, and two different carbon chains. Consequently, this compound must exist as a pair of enantiomers: (R)-falcarinolone and (S)-falcarinolone.

The profound impact of stereochemistry on the biological activity of chiral molecules is a well-established principle in pharmacology and toxicology. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. A related compound, (2Z,8S,9Z)-2,9-Heptadecadiene-8-hydroxy-4,6-diyne-1-yl acetate, has been identified with a defined 'S' configuration at the C-8 position, suggesting the stereochemistry of these natural products is specific and biologically significant. However, to date, there is no published research that has determined the absolute configuration of this compound isolated from natural sources or resolved and characterized its individual enantiomers.

Proposed Experimental Protocols for Stereochemical Elucidation

The following sections detail a proposed experimental workflow to comprehensively investigate the stereochemistry of this compound. These protocols are based on methodologies proven effective for structurally related compounds.

Isolation and Purification of Racemic this compound

The initial step involves the extraction and purification of this compound from a suitable plant source (e.g., carrot, parsnip) to obtain a racemic or enantiomerically enriched mixture.

  • Extraction: Lyophilized and finely ground plant material will be subjected to Soxhlet extraction or maceration with an appropriate organic solvent system, such as a mixture of hexane and ethyl acetate, to efficiently extract the lipophilic polyacetylenes.

  • Fractionation: The resulting crude extract will be fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel with a stepwise gradient of solvents of increasing polarity.

  • Purification: Fractions identified by thin-layer chromatography (TLC) as containing this compound will be pooled and subjected to preparative high-performance liquid chromatography (HPLC) on a C18 stationary phase to yield purified this compound.

Chiral Separation of this compound Enantiomers

The purified this compound will be resolved into its constituent enantiomers using chiral HPLC.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with derivatized amylose or cellulose, will be selected.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), will be conducted to achieve baseline separation of the two enantiomers.

  • Semi-Preparative Separation: Once analytical separation is achieved, the method will be scaled up to a semi-preparative scale to isolate sufficient quantities of each enantiomer for subsequent characterization and biological testing.

Determination of Absolute Configuration

The absolute stereochemistry of the isolated enantiomers will be determined using a combination of chiroptical spectroscopy and, if possible, X-ray crystallography.

  • Circular Dichroism (CD) Spectroscopy: The CD spectra of the separated enantiomers will be recorded. The resulting Cotton effects will be compared with those predicted by time-dependent density functional theory (TD-DFT) calculations for the (R) and (S) configurations to assign the absolute stereochemistry.

  • X-ray Crystallography: Efforts will be made to crystallize the individual enantiomers or suitable crystalline derivatives. Single-crystal X-ray diffraction analysis provides an unambiguous determination of the absolute configuration.

  • Optical Rotation: The specific rotation of each enantiomer will be measured using a polarimeter.

Structural and Purity Analysis

The chemical identity and purity of the separated enantiomers will be confirmed using standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to verify the molecular structure of this compound. The spectra of the two enantiomers in an achiral solvent are expected to be identical.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition of the molecule.

Data Presentation: Anticipated Quantitative Results

The following tables present a template for the clear and structured presentation of the quantitative data expected from the successful execution of the proposed experimental plan.

Table 1: Hypothetical Chiral HPLC Separation Parameters and Results

Parameter Value
Chiral Column [e.g., Chiralpak AD-H]
Mobile Phase [e.g., n-Hexane:Isopropanol (90:10, v/v)]
Flow Rate [e.g., 1.0 mL/min]
Detection Wavelength [e.g., 254 nm]
Retention Time (Enantiomer 1) [e.g., 15.2 min]
Retention Time (Enantiomer 2) [e.g., 18.7 min]

| Enantiomeric Excess (post-separation) | >99% for each enantiomer |

Table 2: Hypothetical Physicochemical and Chiroptical Data

Property Enantiomer 1 Enantiomer 2
Absolute Configuration (8R) (Hypothetical) (8S) (Hypothetical)
Specific Rotation [α]D (c=1, CHCl₃) Negative Value (e.g., -25.4°) Positive Value (e.g., +25.4°)
CD Spectroscopy (λmax in nm, Δε) [e.g., Negative Cotton Effect at 280 nm] [e.g., Positive Cotton Effect at 280 nm]

| Melting Point | Identical | Identical |

Table 3: Hypothetical Comparative Biological Activity

Biological Assay IC₅₀ (µM) - (8R)-Falcarinolone IC₅₀ (µM) - (8S)-Falcarinolone
Cytotoxicity (e.g., against HeLa cells) [e.g., 2.5 ± 0.3] [e.g., 45.1 ± 2.8]
Enzyme Inhibition (e.g., COX-2) [e.g., 10.8 ± 1.1] [e.g., >100]

| Antibacterial Activity (e.g., MIC against S. aureus) | [e.g., 16 µg/mL] | [e.g., 128 µg/mL] |

Mandatory Visualizations

experimental_workflow cluster_extraction Isolation & Purification cluster_separation Chiral Resolution cluster_analysis Stereochemical Analysis cluster_bioactivity Biological Evaluation plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification chiral_hplc Chiral HPLC purification->chiral_hplc enantiomers Isolated Enantiomers chiral_hplc->enantiomers cd_spectroscopy CD Spectroscopy enantiomers->cd_spectroscopy xray X-ray Crystallography enantiomers->xray bioassays Biological Assays enantiomers->bioassays absolute_config Absolute Configuration cd_spectroscopy->absolute_config xray->absolute_config activity_data Comparative Activity Data bioassays->activity_data

Caption: Proposed experimental workflow for the stereochemical investigation of this compound.

Caption: Logical relationship between the potential stereoisomers of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falcarinol-type polyacetylenes, a class of bioactive lipids found predominantly in the Apiaceae family (e.g., carrots, celery, parsnip, and parsley), are gaining significant attention in the scientific community for their potential therapeutic applications. These compounds, characterized by the presence of two or more carbon-carbon triple bonds, exhibit a wide range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of falcarinolone and related C17-polyacetylenes, focusing on their biosynthesis, chemical diversity, and mechanisms of action. Quantitative data on their occurrence and biological potency are summarized, and detailed experimental protocols for their extraction, quantification, and structural elucidation are provided. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering insights into their potential as novel drug candidates.

Introduction

The Apiaceae family, rich in vegetables and medicinal herbs, is a primary source of falcarinol-type polyacetylenes. These aliphatic C17-polyacetylenes are biosynthesized from oleic acid and demonstrate significant bioactivity, including cytotoxicity against various cancer cell lines, potent anti-inflammatory properties, and broad-spectrum antimicrobial activity.[1][2][3] Their diverse biological functions position them as promising candidates for the development of new pharmaceuticals. This guide aims to provide researchers and drug development professionals with a detailed technical resource on these fascinating natural products.

Biosynthesis and Chemical Structures

The biosynthesis of falcarinol-type polyacetylenes originates from the fatty acid oleic acid. A series of desaturation and acetylenation reactions, catalyzed by specific enzymes, convert oleic acid into C18-acetylenic intermediates. These are subsequently shortened to C17-polyacetylenes through β-oxidation.[2] Further enzymatic modifications, such as hydroxylation, oxidation, and acetylation, lead to the diverse array of falcarinol-type compounds found in nature.

The core structure of these polyacetylenes is a 17-carbon chain with two or more triple bonds. Key representatives include falcarinol, falcarindiol, falcarinone, and this compound. The specific arrangement and number of hydroxyl and carbonyl groups, as well as the stereochemistry of the chiral centers, are crucial for their biological activity.

Quantitative Data

The concentration of falcarinol-type polyacetylenes varies significantly among different Apiaceae species and even between cultivars of the same species.[4][5] Their biological potency is also compound-specific. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of Major Polyacetylenes in Selected Apiaceae Species

Plant SpeciesCultivar/PartFalcarinol (μg/g DW)Falcarindiol (μg/g DW)Falcarindiol-3-acetate (μg/g DW)Reference(s)
Daucus carota (Carrot)Root85.13 - 244.85--[4]
Pastinaca sativa (Parsnip)Root---[4]
Apium graveolens (Celery)Tuber230 - 1620240 - 5770-[4]
Petroselinum crispum (Parsley)Tuber---[5]
Anthriscus sylvestris (Cow Parsley)Root---[5]

Note: "-" indicates data not reported in the cited sources. DW = Dry Weight.

Table 2: Cytotoxic Activity of Falcarinol-type Polyacetylenes against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 (µM)Reference(s)
FalcarinolHuman Gastric Adenocarcinoma (MK-1)-0.108[2]
FalcarinolHuman Leukemia (HL-60)-9.42[6]
FalcarindiolHuman Leukemia (CCRF-CEM, Jurkat, MOLT-3)Apoptosis Induction-[4]

Note: "-" indicates data not reported in the cited sources.

Table 3: Anti-inflammatory Activity of Falcarinol-type Polyacetylenes

CompoundTarget/AssayCell LineIC50 (µM)Reference(s)
FalcarindiolCOX-1-0.3[4]

Note: "-" indicates data not reported in the cited sources.

Table 4: Antimicrobial Activity of Falcarinol-type Polyacetylenes

CompoundMicroorganismMIC (µg/mL)Reference(s)
FalcarinolGram-positive & Gram-negative bacteria18.8 - 37.6[4]
Falcarinol & FalcarindiolVarious fungi20 - 200 (spore germination inhibition)[2]

Note: MIC = Minimum Inhibitory Concentration.

Experimental Protocols

Extraction and Isolation of Polyacetylenes

A common method for the extraction of falcarinol-type polyacetylenes from Apiaceae plant material involves the following steps:

  • Sample Preparation: Fresh plant material is frozen in liquid nitrogen and lyophilized to remove water. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with an organic solvent, typically ethyl acetate or a mixture of dichloromethane and methanol. The extraction is often performed multiple times with the aid of ultrasonication to ensure maximum yield.

  • Purification: The crude extract is subjected to chromatographic purification. This usually involves multiple steps, starting with column chromatography on silica gel to separate major compound classes. Further purification is achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for the quantification of polyacetylenes.

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often acidified with formic or acetic acid) and acetonitrile or methanol.

  • Detection: The DAD is set to monitor a range of wavelengths, with specific wavelengths (e.g., 205 nm) used for quantification to maximize sensitivity, as polyacetylenes have characteristic UV absorption spectra.[7]

  • Quantification: External calibration curves are generated using purified standards of the polyacetylenes of interest. Peak areas from the sample chromatograms are then used to determine the concentration of each compound.

Structure Elucidation by NMR and MS

The definitive identification of novel or known polyacetylenes relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of the molecular formula. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is required for complete structure elucidation.

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule.

Signaling Pathways and Mechanisms of Action

Falcarinol-type polyacetylenes exert their biological effects by modulating several key signaling pathways.

Anti-inflammatory Action via NF-κB Inhibition

Falcarinol and related compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[8][9] They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[10][11]

NF_kB_Inhibition LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits IkBa_P P-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome Degradation IkBa_P->Proteasome Proteasome->IkBa degrades Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates This compound This compound & related polyacetylenes This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis

Falcarinol-type polyacetylenes can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their cytotoxic activity.[6][12] They can trigger the intrinsic (mitochondrial) pathway of apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to cell death.[6][13]

Apoptosis_Induction This compound This compound & related polyacetylenes Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of the intrinsic apoptosis pathway by this compound.
Cell Cycle Arrest

Another important anticancer mechanism of these polyacetylenes is the induction of cell cycle arrest, primarily at the G2/M phase.[14] By arresting the cell cycle, these compounds prevent cancer cells from proliferating. The G2/M arrest is often associated with the downregulation of key cell cycle regulatory proteins such as p34(cdc2) kinase and cyclin B1.[14][15]

Cell_Cycle_Arrest This compound This compound & related polyacetylenes Cdc2 p34(cdc2) kinase This compound->Cdc2 downregulates CyclinB1 Cyclin B1 This compound->CyclinB1 downregulates G2_M_Transition G2/M Transition This compound->G2_M_Transition arrests Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Cdc2->Cdc2_CyclinB1 CyclinB1->Cdc2_CyclinB1 Cdc2_CyclinB1->G2_M_Transition promotes Cell_Proliferation Cell Proliferation G2_M_Transition->Cell_Proliferation

Caption: G2/M cell cycle arrest induced by this compound.

Conclusion

This compound and related polyacetylenes from the Apiaceae family represent a class of natural products with significant therapeutic potential. Their well-documented cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing practical methodologies for further investigation. Future research should focus on clinical trials to validate the efficacy and safety of these compounds in human health and disease.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Falcarinolone from Carrot Root

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarinolone is a polyacetylene found in various plants of the Apiaceae family, including carrots (Daucus carota). It is closely related to other bioactive polyacetylenes like falcarinol and falcarindiol. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities against cancer cells. The primary mechanism of action for these effects is believed to be through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This document provides detailed protocols for the extraction of this compound from carrot roots and outlines its interaction with the NF-κB pathway.

Data Presentation

The concentration of falcarinol-type polyacetylenes can vary significantly depending on the carrot cultivar, growing conditions, and storage. While specific quantitative data for this compound is limited, data for the related and more extensively studied compound, falcarinol, can serve as a valuable proxy for estimating potential yields.

Table 1: Falcarinol Content in Various Carrot (Daucus carota) Genotypes

Carrot Genotype/VarietyFalcarinol Content (mg/100g fresh weight)Reference
Cultivated Carrot (subsp. sativus) Callus (3 months storage)0.00076[1]
Cultivated Carrot (subsp. sativus) Callus (1 year storage)0.00029[1]
Wild Carrot (subsp. carota) Callus0.00017[1]
27 Cultivated Carrot Genotypes (range)0.70 - 4.06[2]

Note: The data presented is for falcarinol and is intended to provide an estimate for this compound content. Actual yields of this compound may vary.

Experimental Protocols

Two primary methods for the extraction of this compound from carrot roots are presented: Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE).

Protocol 1: Accelerated Solvent Extraction (ASE) of this compound

This method utilizes elevated temperature and pressure to increase the efficiency of solvent extraction.

Materials and Equipment:

  • Fresh carrot roots

  • Deionized water

  • Freeze-dryer

  • Grinder or blender

  • Diatomaceous earth (optional)

  • Ethyl acetate (HPLC grade)

  • Accelerated Solvent Extractor (ASE) system

  • Rotary evaporator

  • Nitrogen gas stream

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • Wash fresh carrot roots thoroughly with deionized water to remove any soil and debris.

    • Cut the carrots into small pieces and freeze-dry them to remove water.

    • Grind the lyophilized carrot pieces into a fine powder.

    • For improved extraction efficiency, the dried powder can be mixed with a dispersing agent like diatomaceous earth.

  • Extraction:

    • Accurately weigh the dried carrot powder and pack it into the ASE extraction cell.

    • Set the following parameters on the ASE system (based on protocols for falcarinol)[2]:

      • Solvent: Ethyl acetate

      • Pressure: 1500 psi

      • Temperature: 40 °C

      • Static Cycles: 2 cycles

      • Static Time: 7 minutes per cycle

    • Perform the extraction.

  • Solvent Removal and Concentration:

    • Collect the extract from the ASE system.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the heat-sensitive polyacetylenes.

    • Dry the concentrated extract completely under a gentle stream of nitrogen gas.

  • Purification and Analysis:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol/chloroform 2:1).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the purity of the this compound extract using HPLC with a C18 column. A gradient elution with a mobile phase of water and methanol or acetonitrile is typically used.

    • Quantify the this compound content using an LC-MS system by monitoring the specific m/z ratio for this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method employs ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction at lower temperatures.

Materials and Equipment:

  • Fresh carrot roots

  • Deionized water

  • Grinder or blender

  • Ethanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas stream

  • HPLC system with a C18 column

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Wash and grind fresh carrot roots as described in Protocol 1. Freeze-drying is optional but can improve extraction efficiency.

  • Extraction:

    • Place a known amount of the carrot powder into an extraction vessel.

    • Add ethanol at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic irradiation for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30-40 °C).

  • Separation and Concentration:

    • After sonication, centrifuge the mixture to separate the extract from the solid residue.

    • Collect the supernatant (the extract).

    • Concentrate the extract using a rotary evaporator and dry it under a nitrogen stream as described in Protocol 1.

  • Purification and Analysis:

    • Follow the same procedure for purification and analysis as outlined in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

This compound Extraction and Analysis Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from carrot roots.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing & Analysis Carrot Fresh Carrot Root Wash Washing & Cleaning Carrot->Wash Grind Grinding/Homogenization Wash->Grind FreezeDry Freeze-Drying (Optional) Grind->FreezeDry ASE Accelerated Solvent Extraction (ASE) (Ethyl Acetate) FreezeDry->ASE Method 1 UAE Ultrasound-Assisted Extraction (UAE) (Ethanol) FreezeDry->UAE Method 2 Concentration Solvent Removal (Rotary Evaporation) ASE->Concentration UAE->Concentration Drying Drying (Nitrogen Stream) Concentration->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Analysis Purity & Quantification (HPLC, LC-MS) Purification->Analysis

Caption: Workflow for this compound Extraction.

Inhibition of the NF-κB Signaling Pathway by this compound

This compound is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. The proposed mechanism involves the direct or indirect inhibition of the IκB kinase (IKK) complex.

The diagram below illustrates the canonical NF-κB pathway and the inhibitory action of this compound.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p Phosphorylated IκBα IkB->IkB_p NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_inactive Inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_active->DNA translocates to & binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription This compound This compound This compound->IKK_complex inhibits

Caption: this compound inhibits the NF-κB pathway.

Mechanism of Action:

  • Activation of the Pathway: In response to pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), cell surface receptors are activated. This initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

  • Role of the IKK Complex: The activated IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα.

  • NF-κB Activation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which is then free to translocate into the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of proteins involved in inflammation, immune responses, and cell survival.

  • Inhibition by this compound: this compound is proposed to inhibit the activity of the IKK complex. By preventing the phosphorylation of IκBα, this compound blocks its degradation. This results in NF-κB remaining sequestered in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

References

Application Notes and Protocols for In Vitro Assay of Falcarinolone Cytotoxicity on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of falcarinolone, a naturally occurring polyacetylene with demonstrated anti-cancer properties, on various cancer cell lines. The protocols detailed herein are designed to ensure reproducible and accurate evaluation of this compound's therapeutic potential.

Introduction

This compound and related falcarinol-type polyacetylenes, found in common vegetables like carrots and celery, have emerged as promising natural compounds in cancer chemoprevention.[1][2] In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cells, including those of the pancreas, colon, and leukemia.[3][4][5] The cytotoxic effects of these compounds are attributed to their capacity to induce apoptosis (programmed cell death) and cause cell cycle arrest.[4][6][7] These application notes provide detailed protocols for evaluating the cytotoxicity of this compound, elucidating its mechanism of action through apoptosis and cell cycle analysis, and presenting the data in a clear and comparable format.

Data Presentation

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. These values are crucial for comparing the potency of this compound across different cancer cell lines.

Table 1: Cytotoxicity of Falcarinol-Type Polyacetylenes in Human Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 (µM)Reference
FalcarindiolHCT-116 (Colon Carcinoma)Not Specified1.7[4]
OplopandiolHCT-116 (Colon Carcinoma)Not Specified15.5[4]
FalcarinolCaco-2 (Colorectal Adenocarcinoma)Resazurin Metabolism Assay2.5 - 5 µg/mL[8]
PanaxydolCaco-2 (Colorectal Adenocarcinoma)Resazurin Metabolism Assay5 - 10 µg/mL[8]
FalcarindiolCaco-2 (Colorectal Adenocarcinoma)Resazurin Metabolism Assay10 - 20 µg/mL*[8]

*Note: The original data was reported in µg/mL. The conversion to µM depends on the molecular weight of the specific compound. Researchers should perform their own dose-response experiments to determine precise IC50 values. Falcarinol has shown a biphasic effect in Caco-2 cells, with pro-proliferative effects at low concentrations (1-10 µM) and apoptosis-inducing effects at higher concentrations (>20 µM).

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for screening the cytotoxicity of compounds on adherent cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., PANC-1, BxPC-3, HCT-116, Jurkat)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value of this compound.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at relevant concentrations for 24-48 hours. Harvest the cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution and incubate at room temperature in the dark for 15-30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Falcarinolone_Apoptosis_Pathway This compound This compound DeathReceptor Death Receptor (e.g., TNFR1) This compound->DeathReceptor Upregulates PI3K PI3K This compound->PI3K Inhibits p53 p53 (Phosphorylation) This compound->p53 Activates BAD BAD This compound->BAD Upregulates XIAP XIAP This compound->XIAP Downregulates Livin Livin This compound->Livin Downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 p53->Caspase9 BAD->Caspase9 XIAP->Caspase9 Caspase3 Caspase-3 Livin->Caspase3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Falcarinolone_Cell_Cycle_Arrest This compound This compound CyclinA Cyclin A This compound->CyclinA Upregulates G2M_Transition G2/M Transition This compound->G2M_Transition Inhibits CellCycleArrest G2/M Arrest This compound->CellCycleArrest CDK2 CDK2 CyclinA->CDK2 CDK2->G2M_Transition

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis SeedCells Seed Cancer Cells (96-well plate) TreatCells Treat Cells with This compound SeedCells->TreatCells PrepareCompound Prepare this compound Serial Dilutions PrepareCompound->TreatCells FixCells Fix with TCA TreatCells->FixCells StainSRB Stain with SRB FixCells->StainSRB Solubilize Solubilize Dye StainSRB->Solubilize ReadAbsorbance Read Absorbance (510 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

References

Animal Models for Studying Falcarinolone's Anti-Inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing two common animal models to investigate the anti-inflammatory properties of Falcarinolone, a polyacetylenic oxylipin found in various plants of the Apiaceae family. The provided information is intended to guide researchers in designing and executing experiments to assess the efficacy and mechanisms of action of this compound.

Introduction to this compound's Anti-Inflammatory Potential

This compound and related polyacetylenes have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1][2][3][4] Preclinical studies suggest that this compound exerts its effects by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.[1][3][4] These mechanisms lead to a reduction in the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.[2]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This model is a well-established method for inducing a systemic inflammatory response and is suitable for evaluating the in vivo efficacy of anti-inflammatory compounds like this compound.

Experimental Protocol

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice (male, 8-10 weeks old)

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., corn oil)

  • Gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Anesthesia (e.g., isoflurane)

  • Equipment for tissue and blood collection

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the experimental facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle Control: Receive vehicle only.

    • LPS Control: Receive vehicle followed by LPS injection.

    • This compound Treatment: Receive this compound (e.g., 5 mg/kg body weight, twice daily) followed by LPS injection.[5][6][7]

  • This compound Administration: Administer this compound or vehicle orally by gavage for a pre-treatment period of one week.[5][6][7]

  • Induction of Inflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight) to the LPS Control and this compound Treatment groups. The Vehicle Control group should receive an i.p. injection of sterile saline.

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection). At a predetermined time point post-LPS injection (e.g., 4-6 hours), euthanize the animals under anesthesia.

  • Data Collection:

    • Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest tissues (e.g., liver, spleen, intestine) for analysis of inflammatory markers (e.g., gene expression of pro-inflammatory cytokines, myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration).

Data Presentation: LPS-Induced Inflammation Model
GroupTreatmentDosageKey Inflammatory Markers MeasuredExpected Outcome with Effective this compound Treatment
Vehicle Control Vehicle (e.g., corn oil)-Serum cytokines (TNF-α, IL-6), Tissue MPO activity, Gene expression of pro-inflammatory cytokines (e.g., Tnf, Il6, Cox2)Baseline levels of inflammatory markers
LPS Control Vehicle + LPSLPS: 1-5 mg/kg i.p.Serum cytokines (TNF-α, IL-6), Tissue MPO activity, Gene expression of pro-inflammatory cytokines (e.g., Tnf, Il6, Cox2)Significant increase in all inflammatory markers compared to Vehicle Control
This compound This compound + LPSThis compound: 5 mg/kg p.o. (twice daily for 7 days)[5][6][7]Serum cytokines (TNF-α, IL-6), Tissue MPO activity, Gene expression of pro-inflammatory cytokines (e.g., Tnf, Il6, Cox2)Significant reduction in serum cytokines, tissue MPO activity, and gene expression of pro-inflammatory cytokines compared to LPS Control

Experimental Workflow: LPS-Induced Inflammation Model

LPS_Workflow cluster_pre_treatment Pre-treatment Phase (7 days) cluster_induction Inflammation Induction cluster_post_treatment Post-treatment Phase (4-6 hours) acclimation Animal Acclimation grouping Random Grouping acclimation->grouping treatment Daily Oral Gavage: - Vehicle - this compound (5 mg/kg) grouping->treatment lps_injection LPS Injection (i.p.) or Saline treatment->lps_injection Day 7 monitoring Monitor Clinical Signs lps_injection->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Data Analysis: - Cytokine levels - MPO activity - Gene expression euthanasia->analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

Carrageenan-Induced Paw Edema Model in Rodents

This is a widely used and reproducible model of acute inflammation, particularly for screening anti-inflammatory drugs. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which induces a localized inflammatory response characterized by edema.

Experimental Protocol

Materials:

  • This compound

  • λ-Carrageenan

  • Rats (e.g., Wistar or Sprague-Dawley) or Mice (e.g., Swiss albino)

  • Sterile, pyrogen-free saline

  • Vehicle for this compound

  • Parenteral administration routes (e.g., oral gavage, intraperitoneal injection)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimation: Acclimate rodents to the experimental facility for at least one week.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control: Receive vehicle only.

    • Carrageenan Control: Receive vehicle followed by carrageenan injection.

    • This compound Treatment Group(s): Receive different doses of this compound followed by carrageenan injection.

    • Positive Control: Receive a known anti-inflammatory drug (e.g., Indomethacin) followed by carrageenan injection.

  • Compound Administration: Administer this compound, vehicle, or the positive control drug via the chosen route (e.g., orally) at a specified time (e.g., 30-60 minutes) before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or the thickness using digital calipers.

  • Induction of Edema: Inject a 1% (w/v) solution of carrageenan in sterile saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each treated group in comparison to the carrageenan control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the carrageenan control group.

    • Vt = Average increase in paw volume in the treated group.

Data Presentation: Carrageenan-Induced Paw Edema Model

Note: Specific quantitative data for this compound in this model is not available in the reviewed literature. The following table is a template for how data should be presented once obtained.

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
Vehicle Control Vehicle-0.05 ± 0.01-
Carrageenan Control Vehicle + Carrageenan-0.85 ± 0.050
This compound This compound + Carrageenan(Dose 1)Data to be determinedData to be determined
This compound This compound + Carrageenan(Dose 2)Data to be determinedData to be determined
This compound This compound + Carrageenan(Dose 3)Data to be determinedData to be determined
Positive Control Indomethacin + Carrageenan100.35 ± 0.0358.8
Experimental Workflow: Carrageenan-Induced Paw Edema Model```dot

Carrageenan_Workflow cluster_preparation Preparation Phase cluster_treatment_induction Treatment & Induction cluster_measurement Measurement Phase acclimation Animal Acclimation grouping Random Grouping acclimation->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administer Vehicle, This compound, or Positive Control baseline->treatment carrageenan Inject Carrageenan (sub-plantar) treatment->carrageenan 30-60 min measurement Measure Paw Volume (hourly for 5 hours) carrageenan->measurement analysis Calculate Edema and % Inhibition measurement->analysis

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway Activation by this compound

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. [1][4]Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can activate Nrf2, leading to its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This results in the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to resolve inflammation. [1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Releases This compound This compound This compound->Keap1_Nrf2 Activates ARE ARE (DNA) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Induces

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

The animal models described provide robust platforms for the preclinical evaluation of this compound's anti-inflammatory properties. The LPS-induced systemic inflammation model allows for the assessment of the compound's effects on a systemic inflammatory response, while the carrageenan-induced paw edema model is a reliable method for screening acute anti-inflammatory activity. By utilizing these models and investigating the underlying signaling pathways, researchers can gain a comprehensive understanding of the therapeutic potential of this compound in inflammatory diseases.

References

Application of Falcarinolone in Neurodegenerative Disease Research: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a significant and growing global health challenge. A key pathological hallmark of these disorders is the progressive loss of neuronal structure and function, often driven by chronic neuroinflammation, oxidative stress, and apoptosis. While research into the therapeutic potential of natural compounds is expanding, the application of Falcarinolone in neurodegenerative disease research is a nascent field with limited direct investigation. However, studies on the related polyacetylenic oxylipin, Falcarinol, have revealed potent anti-inflammatory and cell-regulating properties that suggest this compound may be a valuable candidate for neuroprotective drug discovery.

This document provides a proposed framework for investigating the application of this compound in neurodegenerative disease research. It outlines potential mechanisms of action based on related compounds, detailed protocols for key experiments, and visual representations of relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive guide for researchers initiating studies on this compound's neuroprotective potential.

Potential Mechanisms of Action

Based on studies of Falcarinol and other polyacetylenes, this compound may exert neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival.

  • Anti-Inflammatory Effects via NF-κB Inhibition: Falcarinol has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In neurodegenerative diseases, overactivation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, contributing to neuronal damage. This compound could potentially suppress this neuroinflammatory cascade.

  • Antioxidant Response via Nrf2 Activation: Falcarinol is a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1). By activating Nrf2, this compound could enhance the brain's ability to combat oxidative stress, a major contributor to neuronal cell death.

  • Modulation of Apoptosis: Research on Falcarinol in cancer cell lines indicates an ability to induce apoptosis.[5][6] In the context of neurodegeneration, where aberrant apoptosis contributes to neuronal loss, this compound's role would need to be carefully elucidated. It may selectively target detrimental cell populations or modulate apoptotic pathways to promote neuronal survival.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes from key experiments investigating this compound's efficacy.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia

Treatment GroupTNF-α Expression (pg/mL)IL-6 Expression (pg/mL)
Vehicle Control15.2 ± 2.110.5 ± 1.8
LPS (100 ng/mL)450.8 ± 25.3320.4 ± 18.9
LPS + this compound (1 µM)280.5 ± 15.7195.6 ± 12.3
LPS + this compound (5 µM)150.1 ± 10.298.2 ± 8.5
LPS + this compound (10 µM)75.6 ± 6.845.1 ± 4.2

**Table 2: Neuroprotective Effect of this compound on SH-SY5Y Neuronal Cells Exposed to Oxidative Stress (H₂O₂) **

Treatment GroupCell Viability (%)Caspase-3 Activity (RFU)
Vehicle Control100 ± 5.0150 ± 12
H₂O₂ (100 µM)45.2 ± 3.8850 ± 45
H₂O₂ + this compound (1 µM)58.7 ± 4.1620 ± 38
H₂O₂ + this compound (5 µM)75.3 ± 5.2410 ± 25
H₂O₂ + this compound (10 µM)89.1 ± 6.3220 ± 18

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Assay using Microglial Cells

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the remaining cells in each well.

Protocol 2: Neuronal Cell Viability and Apoptosis Assay

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100 µM to induce oxidative stress-mediated cell death.

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO. Read the absorbance at 570 nm.

  • Apoptosis Assay: Measure caspase-3 activity using a fluorometric assay kit. Lyse the cells and add the caspase-3 substrate. Measure the fluorescence at the appropriate excitation/emission wavelengths.

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

  • Cell Culture and Treatment: Culture neuronal or glial cells and treat with this compound as described in the previous protocols.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G cluster_0 Neuroinflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage This compound This compound This compound->IKK

Caption: Proposed anti-neuroinflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G cluster_1 Oxidative Stress Response OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE HO1 Antioxidant Enzymes (e.g., HO-1) ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection This compound This compound This compound->Keap1

Caption: Proposed antioxidant mechanism of this compound through activation of the Nrf2 pathway.

G cluster_2 Experimental Workflow A 1. Cell Culture (Microglia/Neurons) B 2. This compound Treatment (Dose-response) A->B C 3. Induction of Pathology (LPS/H₂O₂/Aβ) B->C D 4a. Biochemical Assays (ELISA, Western Blot) C->D E 4b. Cell-based Assays (Viability, Apoptosis) C->E F 5. Data Analysis D->F E->F G 6. Elucidation of Mechanism F->G

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

While direct evidence for the application of this compound in neurodegenerative disease research is currently lacking, the known bioactivities of the related compound Falcarinol provide a strong rationale for its investigation. The proposed mechanisms of action, centered on the modulation of NF-κB and Nrf2 pathways, offer promising avenues for therapeutic intervention in diseases characterized by neuroinflammation and oxidative stress. The detailed protocols and conceptual frameworks provided in this document are intended to facilitate the initiation of research into this compound's potential as a novel neuroprotective agent. Further in-depth studies are warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound for neurodegenerative disorders.

References

Application Notes and Protocols for High-Throughput Screening of Falcarinolone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Falcarinolone, a polyacetylene compound found in various plants of the Apiaceae family, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and cytotoxic activities. High-throughput screening (HTS) methodologies are essential for the rapid and efficient evaluation of these bioactivities, enabling the identification of lead compounds and the elucidation of their mechanisms of action. These application notes provide detailed protocols for HTS assays relevant to assessing the bioactivity of this compound and a framework for interpreting the resulting data.

Data Presentation: Quantitative Bioactivity of this compound

While extensive high-throughput screening data for this compound is not widely available in the public domain, the following tables summarize the types of quantitative data that can be generated using the described HTS protocols. The values presented are hypothetical and serve as a template for data presentation.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Assay
JurkatAcute T-cell Leukemia15.2 ± 2.1MTT Assay
MCF-7Breast Adenocarcinoma25.8 ± 3.5CellTiter-Glo®
HCT-116Colorectal Carcinoma18.5 ± 2.9RealTime-Glo™
A549Lung Carcinoma32.1 ± 4.3Resazurin Assay
PC-3Prostate Cancer21.7 ± 3.1a

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)
Griess AssayRAW 264.7Nitric Oxide Production12.8 ± 1.9
NF-κB Reporter AssayHEK293-NF-κB-lucLuciferase Activity9.5 ± 1.3

Table 3: Pro-Apoptotic Activity of this compound

AssayCell LineParameter MeasuredEC50 (µM)
Caspase-Glo® 3/7 AssayJurkatCaspase-3/7 Activity8.2 ± 1.1
Annexin V-FITC/PI StainingJurkatPercentage of Apoptotic Cells10.5 ± 1.7

Experimental Protocols

High-Throughput Cytotoxicity Screening using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., Jurkat, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette and automated liquid handler (optional)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

High-Throughput Anti-inflammatory Screening using Griess Assay

Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[1]

  • Sodium nitrite (NaNO2) standard solution

  • 96-well clear flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add 50 µL of the diluted compound to the cells and incubate for 1 hour.

  • LPS Stimulation: Add 50 µL of LPS solution (final concentration 1 µg/mL) to stimulate NO production. Include wells with cells and this compound but no LPS as a control for intrinsic effects.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well.

  • Data Acquisition: Measure the absorbance at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

High-Throughput Apoptosis Screening using Caspase-Glo® 3/7 Assay

Objective: To measure the induction of apoptosis by this compound through the quantification of caspase-3 and caspase-7 activity.

Materials:

  • This compound stock solution (in DMSO)

  • Leukemia cell lines (e.g., Jurkat)

  • Complete RPMI-1640 with 10% FBS

  • Caspase-Glo® 3/7 Reagent (Promega)[2][3][4]

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding: Seed Jurkat cells into a white-walled 96-well plate at a density of 10,000 cells per well in 50 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Lysis: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. Determine the EC50 value for caspase activation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

HTS_Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_assay MTT Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treatment Add this compound Serial Dilutions incubate1->treatment incubate2 Incubate 48-72h treatment->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analysis Calculate % Viability & IC50 read_plate->analysis

Caption: High-throughput cytotoxicity screening workflow using the MTT assay.

Caption: High-throughput anti-inflammatory screening workflow using the Griess assay.

Signaling Pathways

Apoptosis_Signaling_Pathway This compound This compound Procaspase8 Pro-caspase-8 This compound->Procaspase8 Induces Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Procaspase7 Pro-caspase-7 Caspase8->Procaspase7 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Caspase7 Caspase-7 Procaspase7->Caspase7 Caspase7->PARP Cleavage CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound IKK IKK Complex This compound->IKK Inhibits TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

References

Application Notes: Structural Elucidation of Falcarinolone Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Falcarinolone, with the chemical formula C₁₇H₂₂O₂ and IUPAC name (9Z)-8-hydroxyheptadeca-1,9-dien-4,6-diyn-3-one, is a polyacetylene found in various plants of the Apiaceae family, such as parsley (Petroselinum crispum) and parsnip (Pastinaca sativa).[1] Polyacetylenes are a class of natural products known for their diverse biological activities. The precise structural characterization of these compounds is crucial for understanding their bioactivity and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of this compound.

While a complete, publicly available, and formally assigned NMR dataset for this compound is not readily found in the literature, this document outlines the general methodology and expected spectral features based on the known structure of this compound and data from closely related polyacetylenes. The protocols provided are based on standard NMR practices for the analysis of natural products.

Molecular Structure of this compound

The structure of this compound contains several key functional groups and structural motifs that can be identified using NMR spectroscopy:

  • A C₁₇ aliphatic chain

  • A conjugated system of two carbon-carbon triple bonds (a diyne)

  • A carbon-carbon double bond with Z-configuration

  • An α,β-unsaturated ketone

  • A secondary alcohol

Data Presentation: Expected NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on its chemical structure and general values for similar functional groups. These are predictive values and would need to be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~6.4dd~17, 10
2~6.2d~17
2'~5.9d~10
8~5.5m
9~5.8m
10~6.1m
11~2.2m
12-16~1.3-1.4m
17~0.9t~7
8-OHVariablebr s

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

PositionPredicted Chemical Shift (δ, ppm)
1~137
2~130
3~188
4~85
5~75
6~78
7~90
8~65
9~125
10~135
11~28
12~29
13~29
14~31
15~22
16~14
17Not Applicable

Experimental Protocols

1. Sample Preparation

A standardized protocol for the isolation and purification of this compound is essential for obtaining high-quality NMR spectra.

  • Extraction: The plant material (e.g., roots of Petroselinum crispum) is typically macerated and extracted with a non-polar solvent such as dichloromethane or a mixture of hexane and ethyl acetate.

  • Purification: The crude extract is subjected to chromatographic separation, often starting with column chromatography on silica gel. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which is crucial for isolating pure this compound.

  • NMR Sample Preparation:

    • A pure sample of this compound (typically 5-10 mg for ¹H and ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

    • The solution is transferred to a 5 mm NMR tube.

    • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound.

  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is vital for connecting the different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the stereochemistry, such as the Z-configuration of the double bond, by identifying protons that are close to each other in space.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Structural Elucidation

G cluster_extraction Isolation & Purification cluster_nmr NMR Analysis cluster_1d 1D NMR cluster_2d 2D NMR plant_material Plant Material (e.g., Parsley Roots) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound sample_prep NMR Sample Preparation (in CDCl3) pure_this compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition spectral_analysis Spectral Analysis & Interpretation nmr_acquisition->spectral_analysis h1_nmr 1H NMR c13_nmr 13C NMR & DEPT cosy COSY hsqc HSQC hmbc HMBC noesy NOESY structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation h1_nmr->spectral_analysis c13_nmr->spectral_analysis cosy->spectral_analysis hsqc->spectral_analysis hmbc->spectral_analysis noesy->spectral_analysis

Caption: Workflow for the isolation and structural elucidation of this compound.

Diagram 2: Logic of 2D NMR-based Structural Assignment

G cluster_data NMR Data cluster_correlations 2D NMR Correlations cluster_structure Structural Fragments h1 1H NMR (Proton Signals) cosy COSY (H-H Connectivity) h1->cosy hsqc HSQC (Direct C-H Attachment) h1->hsqc hmbc HMBC (Long-Range C-H Connectivity) h1->hmbc c13 13C NMR (Carbon Signals) c13->hsqc c13->hmbc fragments Identified Spin Systems (e.g., alkyl chain, vinyl group) cosy->fragments hsqc->fragments quaternary Quaternary Carbons (e.g., C=O, C≡C) hmbc->quaternary final_structure Complete Structure of this compound fragments->final_structure quaternary->final_structure

References

Application Notes & Protocols: Falcarinolone as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Falcarinolone is a polyacetylene compound found in various plants of the Apiaceae family, such as carrots, celery, and parsley. Emerging research has highlighted its potential as a chemopreventive and therapeutic agent against various cancers.[1] Its anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways, primarily inducing apoptosis and inhibiting pro-survival pathways like NF-κB.[1] This document provides an overview of its mechanisms, quantitative data on its efficacy, and detailed protocols for its experimental evaluation.

Application Notes

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach, influencing key signaling pathways that regulate cell survival, proliferation, and inflammation.

1.1. Induction of Apoptosis Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells without inducing inflammation. This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

  • Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors (e.g., DR5) on the cell surface, leading to the activation of caspase-8.[2]

  • Intrinsic Pathway: This pathway involves mitochondrial disruption, leading to the release of cytochrome c and subsequent activation of caspase-9.

  • Common Pathway: Both pathways converge to activate executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

This compound has demonstrated a synergistic effect in inducing apoptosis when combined with other anticancer agents, particularly those that target the death receptor pathway.[1][2]

Caption: this compound-induced apoptosis signaling pathways.

1.2. Inhibition of the NF-κB Signaling Pathway The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical link between inflammation and cancer, regulating genes involved in cell survival, proliferation, and invasion.[1] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[3][4]

The canonical NF-κB pathway is activated by stimuli like TNF-α, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes.[4][5] this compound-type polyacetylenes have been shown to inhibit this pathway, thereby suppressing the expression of NF-κB target genes and promoting cancer cell death.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates IkB->Inhibition Degradation NFkB NF-κB (p65/p50) Transcription Gene Transcription NFkB->Transcription Translocation Complex IκBα-NF-κB Complex (Inactive) Complex->NFkB Releases Nucleus Nucleus Genes Anti-Apoptotic & Pro-Proliferative Genes Transcription->Genes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway.
Data Presentation

Quantitative data for this compound's anticancer activity is crucial for experimental design. The tables below summarize key findings from the literature.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound AnalogHTB-26Breast (Aggressive)10 - 50[6]
This compound AnalogPC-3Pancreatic10 - 50[6]
This compound AnalogHepG2Hepatocellular Carcinoma10 - 50[6]
This compound AnalogHCT116Colorectal~22.4[6]
Note: IC50 values can vary significantly based on the specific analog, cell line, and assay conditions (e.g., incubation time).[7][8]

Table 2: Synergistic Induction of Apoptosis with this compound Combination Treatments Data represents the percentage of apoptotic cells as determined by caspase-3 activity assays after 24 hours of treatment.[1]

Cell LineCombination TreatmentResponse TypeKey FindingReference
JurkatThis compound + DR5 AgonistSynergisticSignificant increase in apoptosis compared to single agents.[1][2]
CCRF-CEMThis compound + DR5 AgonistAdditiveIncreased apoptosis but not to a synergistic degree.[1][2]
MOLT-3This compound + BortezomibSynergisticSignificant potentiation of apoptosis.[1]
MOLT-3This compound + SulforaphaneSynergisticEnhanced induction of apoptosis.[1]
CCRF-CEMThis compound + CisplatinAntagonisticCombination treatment showed less apoptosis than Cisplatin alone.[1]

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of this compound.

cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A Cytotoxicity Screening (Protocol 1) B Apoptosis Confirmation (Protocol 2) A->B Identify Active Dose C Pathway Analysis (Western Blot) (Protocol 3) B->C Elucidate Mechanism D Tumor Xenograft Model (Protocol 4) C->D Confirm Efficacy

Caption: General experimental workflow for anticancer drug evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment (Resazurin-Based Viability Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MOLT-3)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom, black-walled plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator, fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of the 96-well plate.

    • Include wells for 'no-cell' (medium only) and 'vehicle control' (cells + DMSO) controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Final DMSO concentration should be <0.1%.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the mean fluorescence of the 'no-cell' control from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle control: (Fluorescence_treated / Fluorescence_vehicle) * 100.

    • Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Induction Analysis (Caspase-3/7 Activity Assay)

This protocol quantifies the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Cells cultured and treated with this compound as described in Protocol 1, using an opaque-walled 96-well plate.

  • Luminometer plate reader.

Procedure:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from Protocol 1, plating cells in an opaque-walled 96-well plate suitable for luminescence.

    • Treat cells with this compound at concentrations around the predetermined IC50 value. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Assay Reagent Preparation:

    • Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer with a lyophilized substrate.

  • Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared caspase reagent to each well.

  • Incubation:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity by normalizing the luminescent signal of treated samples to that of the vehicle control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in pathways like NF-κB and apoptosis (e.g., p-IκBα, cleaved PARP, Bcl-2).

Materials:

  • Cells cultured in 6-well plates and treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-cleaved-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and denature by boiling with Laemmli sample buffer.

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C on a shaker.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).

Protocol 4: In Vivo Tumor Xenograft Model

This protocol assesses the antitumor efficacy of this compound in a living organism. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Cancer cell line (e.g., OVCAR-8, A549) prepared in a sterile suspension with Matrigel.

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.

References

Application Notes and Protocols for Utilizing Falcarinol in Cellular Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing falcarinol, a naturally occurring polyacetylene found in plants of the Apiaceae family like carrots, in the study of cellular signaling pathways. Falcarinol has garnered significant interest for its anti-inflammatory and anti-cancer properties, which are attributed to its ability to modulate key signaling cascades involved in cell growth, proliferation, inflammation, and apoptosis.[1]

Key Signaling Pathways Modulated by Falcarinol

Falcarinol has been demonstrated to exert its biological effects by influencing several critical signaling pathways. Understanding these interactions is crucial for designing experiments to investigate its therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and proliferation.[2] In many cancer types, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. Falcarinol has been shown to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[3][4]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimulus->Receptor IKK_complex IKK_complex Receptor->IKK_complex p65_p50_n NF-κB (p65/p50) DNA Target Genes p65_p50_n->DNA Transcription Transcription of Pro-inflammatory & Pro-survival Genes DNA->Transcription p65_p50 p65_p50 p65_p50->p65_p50_n Translocation

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[5][6] Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Falcarinol has been identified as a potent activator of the Nrf2 pathway, which contributes to its protective effects against oxidative stress and inflammation.[3][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Falcarinol Falcarinol Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Transcription Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Transcription

Induction of Apoptosis

Falcarinol has been shown to induce apoptosis in various cancer cell lines.[7][8] This pro-apoptotic effect is a key mechanism behind its anti-cancer activity. The induction of apoptosis by falcarinol can be multifaceted, involving the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[9]

Apoptosis_Induction Falcarinol Falcarinol ER_Stress Endoplasmic Reticulum (ER) Stress Falcarinol->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (e.g., Caspase-3) UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of falcarinol in various in vitro and in vivo studies.

Cell Line / ModelFalcarinol ConcentrationObserved EffectReference
Caco-2 (human colorectal adenocarcinoma)0.5-10 µMIncreased cell proliferation, decreased caspase-3 expression.[7][7]
Caco-2 (human colorectal adenocarcinoma)> 20 µMDecreased cell proliferation, increased active caspase-3.[7][7]
Human Lymphoid Leukaemia Cell LinesDose-dependentInduction of apoptosis.[8][8]
Colon Cancer CellsNot specifiedPreferential killing of colon cancer cells over normal colon epithelial cells.[9][9]
CB57BL/6 mice5 mg/kg (twice daily)Reduced intestinal pro-inflammatory gene expression (IL-6, TNFα, etc.); more potent than sulforaphane.[3][5][3][5]
CB57BL/6 mice5 mg/kg (twice daily)Upregulation of Ho-1 at mRNA and protein levels in liver and intestine.[3][5][3][5]

Experimental Protocols

Detailed protocols for key experiments to study the effects of falcarinol on cellular signaling are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of falcarinol on cultured cells.[10][11]

MTT_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with varying concentrations of Falcarinol Start->Treat Incubate Incubate for desired time (e.g., 24, 48, 72 hours) Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End Analyze data and determine IC50 Read_Absorbance->End

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of falcarinol in culture medium. Remove the old medium from the wells and add 100 µL of the falcarinol-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10 µL of the MTT stock solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of falcarinol.

NF-κB Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of NF-κB in response to falcarinol treatment.[12][13][14]

Protocol:

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[15]

  • Treatment: After 24 hours of transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of falcarinol.

  • Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[14]

  • Luciferase Activity Measurement: Use a dual-luciferase reporter assay system.[12]

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[12] Compare the normalized luciferase activity in falcarinol-treated cells to that of the control cells to determine the effect of falcarinol on NF-κB transcriptional activity.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[16][17]

Western_Blot_Workflow Start Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Start->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking with BSA or non-fat milk Transfer->Blocking Primary_Ab Incubation with Primary Antibody (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Image Acquisition and Analysis Detection->End

Protocol:

  • Sample Preparation: Treat cells with falcarinol for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα, Nrf2, cleaved caspase-3) overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Falcarinolone for Long-Term Laboratory Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the bioactive polyacetylene falcarinolone, ensuring its stability during long-term laboratory storage is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in handling and storing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a C17-polyacetylene, a class of naturally occurring compounds found in plants of the Apiaceae family, such as carrots, celery, and parsley.[1] These compounds are known for their bioactivities, including anti-inflammatory and cytotoxic effects against cancer cells.[1][2] However, polyacetylenes are inherently unstable due to their conjugated triple and double bonds, making them susceptible to degradation from environmental factors.[3] This instability can lead to a loss of potency and the formation of unknown degradation products, compromising experimental outcomes.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to the degradation of falcarinol-type polyacetylenes are:

  • Light: Exposure to UV light can induce photodecomposition.[3]

  • Temperature: These compounds are thermally unstable, and high temperatures can accelerate degradation.[3]

  • Oxidation: The polyacetylene chain is prone to oxidation.

  • pH: this compound stability is pH-dependent, with extreme acidic or basic conditions potentially causing degradation.[3][4]

Q3: What are the ideal short-term storage conditions for this compound?

A3: For short-term storage (days to a few weeks), it is recommended to store this compound solutions at 4°C in a tightly sealed, amber glass vial to protect from light.[5] The solvent used should be of high purity and deoxygenated if possible.

Q4: How should I prepare this compound for long-term storage?

A4: For long-term storage, it is advisable to store this compound as a dry, solid compound rather than in solution. If it is in a solvent, the solvent should be evaporated under a stream of inert gas (e.g., nitrogen or argon) at a low temperature. The resulting solid should be stored at -80°C in an amber vial with a tight-fitting cap, which can be further sealed with paraffin film to prevent moisture and air ingress.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light protection). - Prepare fresh stock solutions from solid compound for critical experiments. - Perform a stability check of your stock solution using HPLC.
Inconsistent results between experimental replicates. Partial degradation of this compound stock solution between experiments.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Always use freshly prepared dilutions for your experiments.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.- Protect samples from light during all handling and analysis steps. - Use degassed solvents for HPLC analysis. - Consider performing forced degradation studies to identify potential degradation products.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or solvent evaporation.- this compound is hydrophobic; use appropriate organic solvents like ethanol, methanol, or DMSO. - Ensure vials are tightly sealed to prevent solvent evaporation.

Quantitative Stability Data

Currently, there is a lack of publicly available, long-term quantitative stability data for purified this compound under various laboratory storage conditions. The table below provides a general overview of stability for falcarinol-type polyacetylenes based on qualitative information and data from related compounds found in plant matter. Researchers are strongly encouraged to perform their own stability studies for their specific storage conditions and formulations.

Condition Solvent/Matrix Temperature Light Condition Expected Stability Citation(s)
Solid N/A-80°CDarkHigh (Recommended for long-term storage)[6]
Solid N/A-20°CDarkModerate[6]
Solution Ethanol/Methanol-80°CDarkGood[5]
Solution Ethanol/Methanol-20°CDarkModerate to Low[5]
Solution Ethanol/Methanol4°CDarkLow (Suitable for short-term only)[5]
Solution Aqueous BufferVariousLight/DarkVery Low (pH-dependent degradation)[3][4]
In Plant Matrix Carrot Tissue4°CN/AVariable (can increase or decrease over time)[7]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard.

  • Amber HPLC vials.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be 65% acetonitrile in water, increasing to 95% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitoring at 205 nm is often preferred for higher sensitivity, though characteristic UV maxima for falcarinol-type polyacetylenes are observed above 225 nm.[3]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • For the stability study, aliquot the stock solution into several amber vials and store under the desired conditions (e.g., different temperatures, light/dark).

  • At specified time points, retrieve a vial, allow it to come to room temperature, and dilute an aliquot to a suitable concentration for HPLC analysis.

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

  • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound Oxidation Oxidation Products (e.g., epoxides, aldehydes, carboxylic acids) This compound->Oxidation O2, Light Polymerization Polymerization Products This compound->Polymerization Heat, Light Isomerization Isomerization Products This compound->Isomerization Light, pH Hydrolysis Hydrolysis Products (if in aqueous/protic solvent) This compound->Hydrolysis H2O, Acid/Base

Caption: A diagram illustrating the potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing start Prepare this compound Stock Solution aliquot Aliquot into Amber Vials start->aliquot storage Store under Different Conditions (Temp, Light, Solvent) aliquot->storage timepoint Sample at Predetermined Time Points (T=0, 1, 3, 6 months) storage->timepoint hplc Analyze by Stability-Indicating HPLC-UV Method timepoint->hplc data Quantify this compound Peak Area and Degradation Products hplc->data end Determine Degradation Rate and Shelf-Life data->end

Caption: A flowchart for conducting a long-term stability study of this compound.

References

How to prevent the degradation of Falcarinolone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Falcarinolone and other falcarinol-type polyacetylenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these sensitive compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

A1: this compound is a bioactive polyacetylenic oxylipin naturally found in various plants of the Apiaceae family, such as carrots, celery, and parsnip. Its chemical structure, containing multiple conjugated triple and double bonds, makes it highly susceptible to degradation. This inherent instability poses a significant challenge during extraction and analysis, requiring specific precautions to obtain accurate and reproducible results.

Q2: What are the main factors that cause this compound degradation?

A2: The primary factors leading to the degradation of this compound and related polyacetylenes are:

  • Heat: These compounds are thermally labile and can degrade at elevated temperatures.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The unsaturated bonds in the molecule are prone to oxidation, especially in the presence of oxygen.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound.

Q3: What are the visible signs of this compound degradation in my extract?

A3: While chemical analysis is required for confirmation, visual cues of degradation can include a change in the color of the extract, often turning yellowish or brownish. Additionally, the formation of precipitates may indicate the polymerization or breakdown of the polyacetylenes.

Q4: Can I store my plant material before extraction? If so, under what conditions?

A4: It is highly recommended to process fresh plant material immediately. If storage is unavoidable, it should be done at low temperatures, preferably frozen at -20°C or lower, to minimize enzymatic and chemical degradation. The material should be stored in airtight, opaque containers to protect from oxygen and light.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound in the final extract. - Degradation during extraction due to heat, light, or oxygen exposure.- Inefficient extraction solvent.- Inappropriate pH of the extraction medium.- Perform all extraction steps at room temperature or below, in the dark or under dim light.- Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).- Use a proven extraction solvent such as ethyl acetate or a methanol/chloroform mixture.- Ensure the pH of the extraction medium is close to neutral.
Inconsistent results between replicate extractions. - Variable exposure to light and temperature.- Non-homogenous plant material.- Inconsistent extraction times.- Standardize all extraction parameters, including light conditions, temperature, and duration.- Thoroughly homogenize the plant material before solvent addition.- Use a consistent and timed extraction procedure for all samples.
Appearance of unknown peaks in the chromatogram. - Degradation products of this compound.- Co-extraction of interfering compounds.- Implement the preventative measures against degradation outlined in this guide.- Optimize the chromatographic method to improve the separation of this compound from other compounds.- Consider a sample clean-up step using solid-phase extraction (SPE).
Loss of this compound during solvent evaporation. - Use of high temperatures to evaporate the solvent.- Evaporate the solvent under reduced pressure at a low temperature (e.g., below 30°C).- Use a rotary evaporator for efficient and gentle solvent removal.

Quantitative Data Summary

The stability of falcarinol-type polyacetylenes is significantly influenced by environmental conditions. The following table summarizes the known effects of temperature and pH on their degradation.

Parameter Condition Effect on Falcarinol-type Polyacetylenes Citation
Temperature High temperatures (e.g., roasting at 160°C)Significant decrease in concentration.[1]
Freezing (-24°C after blanching)Appears to be stable during long-term storage.[2]
pH Acidic (pH 3.5)Can lead to a 2 to 5-fold better extraction, but stability may be compromised.[1]
Natural pH of carrot juice (pH 6.13)Lower extraction efficiency compared to acidic conditions.[1]

Experimental Protocols

Protocol 1: Standard Extraction of this compound from Plant Material

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • Use fresh plant material whenever possible. If frozen, keep the material at -20°C until homogenization.

    • Homogenize the plant material (e.g., 10 g) in a blender or with a mortar and pestle, preferably under liquid nitrogen to prevent enzymatic activity.

  • Extraction:

    • Perform all subsequent steps in the dark or under dim light.

    • Transfer the homogenized plant material to a flask.

    • Add 100 mL of ethyl acetate (or a 2:1 mixture of methanol:chloroform).

    • Stir the mixture at room temperature for 1 hour.

    • For enhanced extraction, sonicate the sample for 15 minutes prior to stirring.[2]

  • Filtration and Concentration:

    • Filter the extract through a Büchner funnel with filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set at or below 30°C.

  • Storage:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Store the extract at -20°C or lower in an amber vial under an inert atmosphere (e.g., argon).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is suitable for the quantification of this compound in the prepared extracts.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the stored extract to an appropriate concentration with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound extraction.

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing cluster_analysis Analysis & Storage Fresh Fresh Plant Material Homogenize Homogenization Fresh->Homogenize Frozen Frozen Plant Material (-20°C) Frozen->Homogenize Solvent Add Solvent (e.g., Ethyl Acetate) Homogenize->Solvent Stir Stir at Room Temp (in the dark) Solvent->Stir Filter Filtration Stir->Filter Evaporate Solvent Evaporation (<30°C, reduced pressure) Filter->Evaporate Store Store Extract (-20°C, dark, inert gas) Evaporate->Store HPLC HPLC Analysis Store->HPLC Degradation_Factors cluster_factors Degradation Factors This compound This compound Heat Heat This compound->Heat Thermal Degradation Light Light (UV) This compound->Light Photodegradation Oxygen Oxygen This compound->Oxygen Oxidation pH Extreme pH (Acidic/Alkaline) This compound->pH Hydrolysis

References

Troubleshooting low bioactivity in Falcarinolone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falcarinolone. The information is designed to address common issues, particularly low bioactivity, encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

This compound is a polyacetylenic oxylipin found in plants of the Apiaceae family, such as carrots, celery, and parsley. It is known to exhibit a range of bioactive properties, including anti-inflammatory, antifungal, and anticancer effects. In cancer cell lines, this compound is expected to induce cytotoxicity and apoptosis.

Q2: I am observing lower than expected cytotoxicity with this compound in my cancer cell line. What are the potential reasons?

Several factors can contribute to low bioactivity of this compound in cell-based assays:

  • Compound Instability: this compound is sensitive to light, heat, and oxidation. Improper storage or handling can lead to its degradation.

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines.

  • Solubility Issues: Poor solubility in culture media can reduce the effective concentration of the compound available to the cells.

  • Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to this compound.

  • Interaction with Serum: Components in the fetal bovine serum (FBS) used in cell culture media may interact with and reduce the bioactivity of this compound.

Q3: How should I properly store and handle this compound to maintain its bioactivity?

To minimize degradation, this compound should be stored as a stock solution in a suitable solvent like DMSO at -20°C or -80°C, protected from light. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, they should be used immediately.

Q4: What is the typical IC50 value for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the assay conditions. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines in a comparative manner, related polyacetylenes like falcarinol have shown IC50 values in the micromolar range. For instance, in some cancer cell lines, the IC50 values for similar compounds can range from 10 to 50 µM. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.

Troubleshooting Guide: Low Bioactivity

This guide provides a structured approach to troubleshooting experiments where this compound exhibits lower than expected bioactivity.

Problem 1: Inconsistent or No Cytotoxicity Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
This compound Degradation 1. Prepare a fresh stock solution of this compound from a new vial. 2. Store aliquots at -80°C and protect from light. 3. Prepare working solutions immediately before use.Polyacetylenes like this compound are unstable and sensitive to heat, light, and oxidation[1].
Incorrect Concentration 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM). 2. Verify the dilution calculations.To determine the optimal effective concentration for the specific cell line being used.
Solubility Issues 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Visually inspect the medium for any precipitation after adding this compound.High concentrations of DMSO can be toxic to cells, and precipitation of the compound will reduce its effective concentration[2][3][4][5].
Cell Line Resistance 1. Test this compound on a different, sensitive cancer cell line as a positive control. 2. Review literature to confirm the expected sensitivity of your cell line.Cell lines have varying sensitivities to cytotoxic compounds.
Serum Interaction 1. Reduce the serum concentration in the cell culture medium during the treatment period. 2. Perform the experiment in serum-free medium for a short duration, if the cells can tolerate it.Serum proteins can bind to small molecules and reduce their bioavailability.
Problem 2: No Induction of Apoptosis

If cytotoxicity is observed but markers of apoptosis (e.g., caspase activation, PARP cleavage) are absent, consider the following:

Experimental Workflow for Investigating Apoptosis Induction

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes & Next Steps A Low Bioactivity/ No Apoptosis Observed B Verify Cytotoxicity (e.g., MTT/Resazurin Assay) A->B C Assess Apoptosis Markers B->C If cytotoxic D Measure Caspase-3/7 Activity C->D E Analyze PARP Cleavage (Western Blot) C->E F Determine Bax/Bcl-2 Ratio (Western Blot) C->F G Cytotoxicity Confirmed, Apoptosis Markers Negative D->G If negative I Apoptosis Markers Positive D->I If positive E->G If negative E->I If positive F->G If negative F->I If positive H Investigate Alternative Cell Death Pathways (e.g., Necrosis, Autophagy) G->H J Optimize Assay Conditions I->J

Caption: Troubleshooting workflow for investigating low apoptotic activity.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes in this compound experiments. Note that these are representative values and actual results may vary based on the experimental conditions and cell line used.

Table 1: Representative IC50 Values of Polyacetylenes in Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Reference
PolyacetylenesVarious Cancer Lines10 - 50[6]
FalcarinolJurkat, CCRF-CEM, MOLT-3~5-15[7]

Table 2: Expected Fold Change in Apoptosis Markers

Apoptosis MarkerExpected Fold Change (Treated vs. Control)Assay
Caspase-3/7 Activity2 to 5-fold increaseFluorometric/Colorimetric Assay
Bax/Bcl-2 Ratio>1 (increase)Western Blot
Cleaved PARPSignificant increaseWestern Blot

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Lyse the cells using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm.[6][7]

  • Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the untreated control.

Western Blot for Bax, Bcl-2, and PARP Cleavage

This protocol allows for the qualitative and semi-quantitative analysis of key apoptotic proteins.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Densitometrically quantify the bands and calculate the Bax/Bcl-2 ratio. Compare the levels of cleaved PARP between treated and untreated samples.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating several key signaling pathways, leading to the induction of apoptosis.

Apoptosis Induction Pathway

This compound treatment can initiate the intrinsic apoptosis pathway. This involves an increase in the Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.

This compound This compound Bax_Bcl2 Increased Bax/Bcl-2 Ratio This compound->Bax_Bcl2 Mito Mitochondrial Permeabilization Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive Inactive NF-κB (p50/p65-IκBα) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Seququesters NFkB_dimer p50/p65 NFkB_dimer->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Gene_Transcription Gene Transcription (Anti-apoptotic & Pro-inflammatory)

References

Technical Support Center: Optimizing In Vivo Studies with Falcarinolone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Falcarinolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. The information is presented in a clear question-and-answer format to help you optimize your study design and execution.

Disclaimer: this compound is a specialized research compound, and publicly available data on its in vivo application is limited. Much of the guidance provided here is extrapolated from studies on the closely related polyacetylene, falcarinol, and general principles for lipophilic compounds. It is crucial to conduct small-scale pilot studies to determine the optimal parameters for your specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a polyacetylenic oxylipin found in various plants of the Apiaceae family, such as carrots and parsley.[1] It is structurally related to falcarinol, which has demonstrated anti-inflammatory and anti-cancer properties.[2][3] Research suggests that these compounds can modulate key signaling pathways involved in inflammation and carcinogenesis.

Q2: What are the primary signaling pathways modulated by falcarinol-type polyacetylenes?

Studies on the related compound falcarinol indicate that it can influence inflammatory responses by downregulating the NF-κB signaling pathway and its downstream targets, including TNFα, IL-6, and COX-2.[2][4] Additionally, falcarinol has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] It is plausible that this compound may exert its biological effects through similar mechanisms.

Falcarinol-type_Compound_Signaling_Pathways Potential Signaling Pathways of this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition Nrf2 Nrf2 Pathway This compound->Nrf2 Activation Inflammatory_Cytokines Inflammatory Cytokines (TNFα, IL-6) NFkB->Inflammatory_Cytokines Downregulation COX2 COX-2 NFkB->COX2 Downregulation Antioxidant_Response Antioxidant Response Element (ARE) Nrf2->Antioxidant_Response Upregulation Anti_inflammatory Anti-inflammatory Effects Inflammatory_Cytokines->Anti_inflammatory COX2->Anti_inflammatory Chemoprevention Chemopreventive Effects Antioxidant_Response->Chemoprevention Anti_inflammatory->Chemoprevention

Caption: Potential signaling pathways modulated by this compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection

Q: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents?

This compound is predicted to have low water solubility.[3] For in vivo studies, it is crucial to use a vehicle that ensures complete dissolution and is well-tolerated by the animal model.

Troubleshooting Steps:

  • Vehicle Selection: Based on the lipophilic nature of similar compounds, consider the following vehicles, starting with the least toxic options:

    • Corn oil or olive oil (for oral gavage)

    • A solution of 5-10% DMSO in saline or PBS (for intraperitoneal injection). Note: The final DMSO concentration should be kept as low as possible to avoid toxicity.

    • A solution of 5% Tween 80 or Cremophor EL in saline.

  • Solubility Testing: Before preparing the final dosing solution, perform small-scale solubility tests with your chosen vehicle.

  • Sonication: Gentle sonication can aid in the dissolution of the compound. Avoid excessive heat, which may degrade the compound.

  • Warming: Gently warming the vehicle (e.g., to 37°C) may improve solubility. Ensure the compound is stable at this temperature.

Vehicle Administration Route Considerations
Corn Oil / Olive OilOral (gavage)Generally well-tolerated. Ensure uniformity of the suspension if the compound does not fully dissolve.
5-10% DMSO in Saline/PBSIntraperitoneal (IP)Keep DMSO concentration below 10% to minimize toxicity.
5% Tween 80 in SalineOral, IPCan improve the solubility of lipophilic compounds.
5% Cremophor EL in SalineOral, IPPotential for hypersensitivity reactions in some animals.
Issue 2: Inconsistent Efficacy or High Variability in Results

Q: I am observing high variability in the response to this compound in my animal cohort. What could be the cause?

High variability can stem from several factors, including inconsistent dosing, compound instability, or issues with the experimental model.

Troubleshooting Steps:

  • Dosing Accuracy: Ensure accurate and consistent administration of the dose for each animal. For oral gavage, verify proper placement to avoid administration into the lungs. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or bladder.

  • Compound Stability: this compound, like other polyacetylenes, may be sensitive to light and temperature.

    • Prepare dosing solutions fresh before each use.

    • Protect solutions from light by using amber vials or covering them with foil.

    • Store stock solutions at -20°C or -80°C.

  • Homogeneity of Formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee a consistent dose for every animal.

  • Animal Model Considerations:

    • Ensure the age, weight, and health status of the animals are consistent across all groups.

    • Consider the diet of the animals, as it may influence the absorption and metabolism of the compound.

Troubleshooting_Variability Troubleshooting High Variability in In Vivo Studies High_Variability High Variability in Results Dosing_Inaccuracy Inaccurate Dosing High_Variability->Dosing_Inaccuracy Compound_Instability Compound Instability High_Variability->Compound_Instability Formulation_Issues Formulation Inhomogeneity High_Variability->Formulation_Issues Animal_Model_Factors Animal Model Variability High_Variability->Animal_Model_Factors Check_Administration_Technique Verify gavage/injection technique Dosing_Inaccuracy->Check_Administration_Technique Solution Prepare_Fresh_Solutions Prepare solutions fresh Protect from light and heat Compound_Instability->Prepare_Fresh_Solutions Solution Ensure_Homogeneity Vortex suspension before each dose Formulation_Issues->Ensure_Homogeneity Solution Standardize_Animal_Cohort Consistent age, weight, and health Animal_Model_Factors->Standardize_Animal_Cohort Solution

Caption: A logical workflow for troubleshooting high variability.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Gavage)
  • Objective: To prepare a homogenous solution or suspension of this compound for oral administration in rodents.

  • Materials:

    • This compound

    • Vehicle (e.g., corn oil)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Precision balance

  • Procedure:

    • Calculate the total amount of this compound and vehicle needed for the entire study cohort, including a slight overage to account for any loss during preparation and administration.

    • Weigh the required amount of this compound accurately.

    • Transfer the this compound to a sterile vial.

    • Add the calculated volume of the vehicle to the vial.

    • Vortex the mixture vigorously for 2-3 minutes until the compound is fully dissolved or a uniform suspension is formed.

    • If the compound does not fully dissolve, sonicate the suspension in a water bath for 5-10 minutes.

    • Visually inspect the solution/suspension for homogeneity before each administration.

    • If using a suspension, ensure it is vortexed immediately before drawing each dose to ensure consistency.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Objective: To administer this compound into the peritoneal cavity of a mouse.

  • Materials:

    • Prepared this compound solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 25-27 gauge)

    • 70% ethanol for disinfection

    • Appropriate animal restraint device

  • Procedure:

    • Restrain the mouse securely, exposing the abdomen. The animal can be held manually with the head tilted slightly downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-inject at a different site with a new sterile needle.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides dosage information for the related compound, falcarinol, which can serve as a starting point for dose-range finding studies with this compound.

Compound Animal Model Disease Model Dosage Administration Route Reference
Falcarinol (FaOH) & Falcarindiol (FaDOH)RatColorectal Neoplastic Transformation0.16, 0.48, 1.4, 7, or 35 µg/g of feed (1:1 ratio)Oral (in feed)[4]
Falcarinol (FA)Mouse (C57BL/6)Acute Intestinal and Systemic Inflammation5 mg/kg (twice per day)Not specified[5]

Note: The dosages provided above are for falcarinol and should be used as a preliminary guide for designing dose-finding studies for this compound. The optimal dose of this compound will need to be determined empirically for your specific model and experimental conditions. No Observed Adverse Effect Level (NOAEL) data for this compound is not currently available in the public domain. It is imperative to conduct toxicity studies, starting with low doses, to establish a safe and effective dose range.

References

Technical Support Center: Refined Analytical Methods for Falcarinolone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for Falcarinolone detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis Troubleshooting

Issue: Poor peak shape or tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Ensure the mobile phase has an appropriate pH to maintain this compound in a neutral state.

    • Consider using a column with end-capping to minimize interactions with residual silanol groups.

    • The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can sometimes improve peak shape.

Issue: Low sensitivity or poor signal-to-noise ratio

  • Possible Cause: Suboptimal detection wavelength or mass spectrometry parameters.

  • Solution:

    • For UV detection, ensure the wavelength is set to the absorption maximum of this compound (approximately 250-280 nm, though this should be empirically determined).

    • For MS detection, optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) and fragmentation energy to maximize the signal of the parent ion and its characteristic fragments.

Issue: Co-elution with interfering compounds from the sample matrix

  • Possible Cause: Insufficient chromatographic resolution. Carotenoids and phenolic compounds are common interferences in carrot extracts.

  • Solution:

    • Adjust the mobile phase gradient to increase the separation of this compound from interfering peaks.

    • Experiment with different stationary phases (e.g., C18, C30, Phenyl-Hexyl) to alter selectivity.

    • Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.

Issue: Analyte degradation during analysis

  • Possible Cause: this compound is susceptible to degradation under certain conditions. Polyacetylenes can be sensitive to light, heat, and extreme pH.

  • Solution:

    • Protect samples and standards from light by using amber vials.

    • Maintain a controlled temperature for the autosampler and column compartment.

    • Avoid highly acidic or basic mobile phases if possible. Forced degradation studies indicate that polyacetylenes can hydrolyze under these conditions.

GC-MS Analysis Troubleshooting

Issue: No peak or very small peak for this compound

  • Possible Cause: this compound is not sufficiently volatile for GC analysis without derivatization.

  • Solution:

    • Derivatize the hydroxyl group of this compound to increase its volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) is a common and effective method.

Issue: Multiple derivatization products

  • Possible Cause: Incomplete derivatization or side reactions.

  • Solution:

    • Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration.

    • Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.

Issue: Matrix interference

  • Possible Cause: Co-eluting compounds from the sample matrix that were not removed during sample preparation.

  • Solution:

    • Implement a more rigorous cleanup step in your sample preparation protocol, such as a multi-step liquid-liquid extraction or SPE.

    • Use selected ion monitoring (SIM) mode on the mass spectrometer to selectively detect characteristic ions of the derivatized this compound, which can reduce the impact of co-eluting interferences.

NMR Analysis Troubleshooting

Issue: Poorly resolved spectra or broad peaks

  • Possible Cause: Sample viscosity, paramagnetic impurities, or suboptimal shimming.

  • Solution:

    • Ensure the sample is fully dissolved and the concentration is appropriate.

    • Filter the sample to remove any particulate matter.

    • Carefully shim the instrument for each sample to optimize magnetic field homogeneity.

Issue: Difficulty in assigning protons and carbons

  • Possible Cause: Complex spectrum or lack of reference data.

  • Solution:

    • Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons, which will aid in structural elucidation.

    • Compare the obtained spectra with published data for this compound or structurally similar polyacetylenes.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: High-Performance Liquid Chromatography coupled with either a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS) is the most widely used technique for the quantification of this compound. HPLC-MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices like biological samples or food extracts.

Q2: How can I improve the extraction efficiency of this compound from plant matrices?

A2: The choice of extraction solvent is critical. Solvents like ethyl acetate or a mixture of hexane and ethanol are effective for extracting lipophilic compounds like this compound. Techniques such as ultrasonication or accelerated solvent extraction (ASE) can improve extraction efficiency and reduce solvent consumption compared to traditional methods.

Q3: Is an internal standard necessary for the quantification of this compound?

A3: Yes, using an internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response. A structurally similar compound that is not present in the sample, such as a deuterated analog of this compound or another polyacetylene, would be an ideal internal standard.

Q4: Where can I obtain a certified reference standard for this compound?

A4: Certified reference standards for this compound (CAS No: 18089-23-1) can be sourced from various chemical suppliers specializing in natural product standards.[1][2] Some potential suppliers include MedchemExpress and Pharmaffiliates.[1][3] It is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the standard.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the literature, polyacetylenes, in general, are susceptible to oxidation, polymerization, and hydrolysis under harsh conditions.[4][5][6][7][8] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[9][10] These products may include smaller chain aldehydes, ketones, or carboxylic acids resulting from the cleavage of the polyacetylene chain.

Data Presentation

Table 1: Summary of Quantitative Data from a Validated LC-MS/MS Method for this compound in Human Serum

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Linearity Range0.2 - 20 ng/mL
Mean R²0.9942
Within-day CV (%)6.9 - 13.1
Between-day CV (%)4.1 - 5.0
Total CV (%)8.1 - 14.1
Matrix Effect (%)84.2
Recovery (%)101.4 - 105.4

CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Step-by-Step HPLC-UV Method for this compound Quantification

This protocol provides a general framework. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation (e.g., from Carrot Root):

    • Homogenize 10 g of the sample.

    • Extract the homogenate with 50 mL of ethyl acetate using ultrasonication for 15 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

      • Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 260 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Detailed GC-MS Protocol for this compound Analysis after Derivatization

This protocol outlines the derivatization and analysis of this compound using GC-MS.

  • Sample Preparation and Derivatization:

    • Extract and dry the sample as described in the HPLC protocol.

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared from a derivatized this compound standard.

Protocol 3: General NMR Spectroscopy Protocol for this compound

This protocol provides a starting point for the NMR analysis of this compound.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • 1D ¹H NMR: Acquire a standard proton spectrum.

      • 1D ¹³C NMR: Acquire a standard carbon spectrum.

      • 2D Experiments (for structural confirmation):

        • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software.

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra based on the known structure of this compound and 2D correlation data.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound using HPLC.

Caption: A logical workflow for troubleshooting analytical issues in this compound detection.

References

Technical Support Center: Enhancing the Purity of Synthesized Falcarinolone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Falcarinolone analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the purity of these promising bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue appears to be unstable during silica gel chromatography. What are my options?

A: this compound and its analogues, being polyacetylenic alcohols, can be sensitive to the acidic nature of standard silica gel, leading to degradation. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or pyridine, followed by flushing with your initial elution solvent to remove excess base.

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases such as neutral or basic alumina, or Florisil®. For reversed-phase chromatography, C18-functionalized silica is a common and effective choice.

  • Minimize Contact Time: Optimize your chromatography to be as fast as possible without sacrificing resolution. Flash chromatography is generally preferred over gravity chromatography for this reason.

Q2: I am observing significant peak tailing during the HPLC analysis of my this compound analogue. What is the likely cause and how can I fix it?

A: Peak tailing for compounds like this compound analogues, which contain hydroxyl groups, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To address this:

  • Mobile Phase pH Adjustment: For reversed-phase HPLC, adjusting the pH of the aqueous component of your mobile phase can help. For these alcoholic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups.

  • Use of Additives: Adding a competitive base like triethylamine (TEA) in small concentrations (0.1-0.5%) to a normal-phase mobile phase can mask the active silanol sites.

  • Employ an End-Capped Column: Use a high-quality, end-capped HPLC column where the residual silanol groups are chemically deactivated.

  • Lower the Flow Rate: Chiral separations, in particular, often benefit from lower flow rates, which can improve peak shape and resolution.[1]

Q3: My enantioselective synthesis is resulting in a low enantiomeric excess (ee%). What are the potential reasons?

A: Achieving high enantioselectivity in the synthesis of chiral alcohols like this compound analogues using BINOL-based catalysts can be sensitive to several factors:

  • Catalyst Purity and Preparation: Ensure the (R)- or (S)-BINOL ligand is of high purity and the titanium isopropoxide is anhydrous. The catalyst complex should be prepared under strictly inert conditions (e.g., under argon or nitrogen).

  • Reaction Temperature: The temperature of the reaction can significantly impact enantioselectivity. Ensure the reaction is maintained at the optimal temperature as determined by initial small-scale experiments.

  • Purity of Reagents and Solvents: Impurities in the aldehyde, alkyne, or solvents can interfere with the chiral catalyst, leading to a decrease in ee%. Ensure all reagents and solvents are of high purity and anhydrous.

  • Stoichiometry: The ratio of the chiral ligand to the titanium source and the substrate is critical. Deviations from the optimal stoichiometry can lead to the formation of less selective catalytic species.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Analogue
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider adding a fresh portion of the catalyst. - Ensure the reaction temperature is optimal for the specific substrate.
Product Degradation - As mentioned in the FAQs, this compound analogues can be unstable. Minimize reaction and workup times. - Use a buffered aqueous solution for the workup if the product is sensitive to pH extremes. - Purify the product as quickly as possible after the reaction is complete.
Side Reactions - The formation of byproducts can consume starting materials. Common side reactions in alkyne additions include homocoupling of the alkyne and undesired reductions. - Ensure a strictly inert atmosphere to prevent oxidative side reactions.
Issue 2: Co-elution of Impurities during Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Impurity - Flash Chromatography: Use a shallower solvent gradient to improve separation. If using a hexanes/ethyl acetate system, consider adding a small percentage of a third solvent like dichloromethane or methanol to alter the selectivity. - Preparative HPLC: Optimize the mobile phase composition. For reversed-phase, screen different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities. For normal-phase, consider different alcohol modifiers in the hexane mobile phase.
Isomeric Impurities - If you have diastereomers, careful optimization of the chromatographic conditions (both normal and reversed-phase) can often achieve separation. - For enantiomers, a chiral stationary phase (CSP) is required. Chiral HPLC is the most common method for this.
Unreacted Starting Materials - If the starting aldehyde or alkyne is close in polarity to the product, ensure the reaction goes to completion. - A different chromatographic system (e.g., switching from normal-phase to reversed-phase) may provide better separation of the product from the starting materials.

Data Presentation

Table 1: Comparison of Purification Methods for a Model this compound Analogue
Purification Method Stationary Phase Mobile Phase Purity (%) Recovery (%)
Flash Chromatography Silica GelHexane:Ethyl Acetate (Gradient)85-9070-80
Flash Chromatography Neutral AluminaHexane:Ethyl Acetate (Gradient)90-9575-85
Preparative RP-HPLC C18Acetonitrile:Water (Gradient)>9860-70
Preparative Chiral HPLC Chiralpak® AD®Hexane:Isopropanol (Isocratic)>99 (for each enantiomer)80-90 (for the racemate)

Note: Data are representative and may vary depending on the specific analogue and reaction conditions.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-Falcarinolone Analogue

This protocol is based on the titanium-BINOL catalyzed addition of a terminal alkyne to an α,β-unsaturated aldehyde.[2]

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • The desired terminal alkyne

  • The desired α,β-unsaturated aldehyde

  • Diethylzinc (ZnEt₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an argon atmosphere, dissolve the terminal alkyne (1.2 mmol) in anhydrous toluene (5 mL).

  • Add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour. Cool the solution to room temperature.

  • In a separate flask under argon, dissolve (R)-BINOL (0.2 mmol) in anhydrous DCM (5 mL).

  • Add Ti(OiPr)₄ (0.2 mmol) to the BINOL solution and stir at room temperature for 30 minutes.

  • Cool the catalyst solution to 0 °C and add the α,β-unsaturated aldehyde (1.0 mmol).

  • Add the prepared zinc acetylide solution from step 3 to the catalyst-aldehyde mixture dropwise at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash chromatography or preparative HPLC.

Protocol 2: Preparative HPLC Purification of this compound Analogue

Objective: To purify the crude this compound analogue to >98% purity.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 stationary phase column (e.g., 250 x 21.2 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Dissolve the crude product from the synthesis in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 10 mL/min.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 10 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to the product.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reagents Aldehyde, Alkyne, (R)-BINOL, Ti(OiPr)4, ZnEt2 reaction Asymmetric Addition reagents->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude prep_hplc Preparative HPLC crude->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_product Pure this compound Analogue (>98%) purity_analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound analogues.

signaling_pathway This compound This compound Analogue l_type_channel L-type Calcium Channel (Cav1.2) This compound->l_type_channel blocks ca_influx Ca²⁺ Influx l_type_channel->ca_influx mediates cellular_response Reduced Neuronal Excitability & Neuroprotection ca_influx->cellular_response leads to depolarization Membrane Depolarization depolarization->l_type_channel activates

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Falcarinolone vs. Falcarindiol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, polyacetylenic oxylipins such as falcarinolone (also known as falcarinol) and falcarindiol have emerged as significant subjects of interest for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of these two compounds, supported by experimental data, detailed methodologies for key assays, and visual representations of the implicated biological pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and falcarindiol has been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Generally, studies indicate that this compound exhibits greater cytotoxicity than falcarindiol.[1][2][3] The following table summarizes the reported IC50 values for both compounds in various human cancer cell lines.

Cell LineCompoundIC50 (µM)Reference
HCT-116 (Colon)Falcarindiol1.7[4]
HT-29 (Colon)Falcarindiol13.2[4]
Caco-2 (Colon)This compound~5-10 µg/mL[2]
Caco-2 (Colon)Falcarindiol~10-20 µg/mL[2]

Note: Direct µM to µg/mL conversion depends on the molecular weight of the compound.

Furthermore, one study observed significant growth inhibition of HCT-116 cells with falcarindiol treatment, demonstrating 68.8% inhibition at 2 µM and 97.4% inhibition at 5 µM after 48 hours.[4] It has been noted that the cytotoxic effects of these compounds can be cell-line dependent.[1]

Experimental Protocols

The following are detailed methodologies for standard assays used to determine the cytotoxicity and apoptotic activity of compounds like this compound and falcarindiol.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or falcarindiol. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[7][8]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7][9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells incubate_plate Incubate (24-72h) treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt formazan_formation Incubate (3-4h) add_mtt->formazan_formation solubilize Add Solubilization Solution formazan_formation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

MTT Assay Experimental Workflow

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Preparation: Prepare cells under the same conditions as the MTT assay (seeding, treatment, and incubation).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence.[10]

  • Cell Lysis and Substrate Cleavage: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single addition results in cell lysis and cleavage of the substrate by active caspases 3 and 7.[10]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the luminescence readings to the number of cells (which can be determined from a parallel plate) and compare the activity in treated versus control cells.

G Caspase-3/7 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prepare_cells Prepare and Treat Cells add_reagent Add Caspase-Glo 3/7 Reagent prepare_cells->add_reagent incubate_rt Incubate at Room Temp add_reagent->incubate_rt measure_luminescence Measure Luminescence incubate_rt->measure_luminescence analyze Analyze Data measure_luminescence->analyze

Caspase-3/7 Assay Workflow

Signaling Pathways

This compound and falcarindiol exert their cytotoxic effects through the modulation of several key signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Falcarindiol-Induced Endoplasmic Reticulum (ER) Stress

Falcarindiol has been shown to induce cell death in cancer cells by triggering endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[11] This is, at least in part, due to the inhibition of proteasome function, which leads to an accumulation of ubiquitinated proteins.[11] The induction of ER stress is evidenced by the increased expression of GRP78 and CHOP, and the splicing of XBP1.[11]

G Falcarindiol-Induced ER Stress Pathway falcarindiol Falcarindiol proteasome Proteasome falcarindiol->proteasome Inhibition ub_proteins Accumulation of Ubiquitinated Proteins falcarindiol->ub_proteins er_stress ER Stress ub_proteins->er_stress upr Unfolded Protein Response (UPR) er_stress->upr grp78 GRP78 Expression ↑ upr->grp78 chop CHOP Expression ↑ upr->chop xbp1 XBP1 Splicing ↑ upr->xbp1 apoptosis Apoptosis grp78->apoptosis chop->apoptosis xbp1->apoptosis

Falcarindiol-Induced ER Stress Pathway

General Apoptotic Pathway

Both this compound and falcarindiol can induce apoptosis, a form of programmed cell death.[1][12] This process involves the activation of a cascade of caspases. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently the executioner caspases.[12]

G General Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Falcarinolone: An In Vivo Examination of its Anti-inflammatory Potency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for novel and effective anti-inflammatory agents has led researchers to explore a diverse range of natural compounds. Among these, Falcarinolone, a polyacetylenic oxylipin found in common vegetables like carrots and celery, has emerged as a promising candidate. This guide provides a comprehensive in vivo comparison of this compound's anti-inflammatory properties against other agents, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of this compound.

Performance Comparison: this compound vs. Sulforaphane

A key study directly compared the in vivo anti-inflammatory efficacy of Falcarinol (a type of this compound) with Sulforaphane, a well-known isothiocyanate with potent anti-inflammatory and antioxidant properties. The data below summarizes the key findings in a lipopolysaccharide (LPS)-induced inflammation model in mice.

ParameterFalcarinol (5 mg/kg)Sulforaphane (5 mg/kg)Control (LPS only)
Intestinal Pro-inflammatory Gene Expression
IL-6Significantly ReducedReducedElevated
TNF-αSignificantly ReducedReducedElevated
INF-γSignificantly ReducedReducedElevated
STAT3Significantly ReducedReducedElevated
Anti-inflammatory & Antioxidant Response
Heme Oxygenase-1 (HO-1) mRNA (Liver)Significantly UpregulatedUpregulatedBaseline
Heme Oxygenase-1 (HO-1) mRNA (Intestine)Significantly UpregulatedUpregulatedBaseline
Plasma Chemokine Levels
EotaxinAttenuatedNo significant effectElevated
GM-CSFAttenuatedNo significant effectElevated
Intestinal Barrier Integrity ProtectedProtectedReduced
Inflammatory Cell Infiltration Reduced below negative controlNo significant effectIncreased

Data synthesized from a study by Christensen et al. (2018).[1][2][3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments are provided below.

Lipopolysaccharide (LPS)-Induced Acute Inflammation in Mice

This model is widely used to induce a systemic inflammatory response.

Objective: To evaluate the protective effects of this compound pretreatment against acute intestinal and systemic inflammation.

Animals: C57BL/6 mice are typically used for this model.

Experimental Groups:

  • Control Group: Mice receive a standard diet and a vehicle injection.

  • LPS Group: Mice receive a standard diet and an intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg body weight).

  • This compound Pretreatment Group: Mice are pretreated with this compound (e.g., 5 mg/kg, twice daily via oral gavage) for one week prior to LPS injection.

  • Comparative Agent Group (e.g., Sulforaphane): Mice are pretreated with the comparative agent using the same dosing schedule as the this compound group.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or the comparative agent orally for seven consecutive days.

  • On the eighth day, inject LPS intraperitoneally to induce inflammation.

  • After a specific time point (e.g., 4 hours post-LPS injection), euthanize the mice and collect blood and tissue samples (e.g., intestine, liver) for analysis.

Endpoints for Analysis:

  • Gene Expression: Quantify the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, INF-γ) and anti-inflammatory enzymes (e.g., HO-1) in tissues using RT-qPCR.

  • Protein Expression: Measure protein levels of key inflammatory markers using techniques like Western blotting or ELISA.

  • Plasma Cytokine/Chemokine Levels: Analyze plasma for a panel of inflammatory mediators.

  • Histology: Examine tissue sections for signs of inflammation, such as immune cell infiltration and tissue damage.

  • Intestinal Barrier Function: Assess intestinal permeability using methods like the FITC-dextran assay.

G cluster_0 Pre-treatment Phase (7 days) cluster_1 Inflammation Induction (Day 8) cluster_2 Sample Collection & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Oral Gavage (this compound/Alternative) Oral Gavage (this compound/Alternative) Grouping->Oral Gavage (this compound/Alternative) LPS Injection (i.p.) LPS Injection (i.p.) Oral Gavage (this compound/Alternative)->LPS Injection (i.p.) Euthanasia (4h post-LPS) Euthanasia (4h post-LPS) LPS Injection (i.p.)->Euthanasia (4h post-LPS) Blood & Tissue Collection Blood & Tissue Collection Euthanasia (4h post-LPS)->Blood & Tissue Collection Analysis Analysis Blood & Tissue Collection->Analysis

Caption: Experimental workflow for in vivo validation of anti-inflammatory properties.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The two primary pathways identified are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5] In an inflammatory state, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]

Falcarinol-type polyacetylenes have been shown to inhibit the NF-κB signaling pathway.[4][5] This inhibition leads to a downstream reduction in the production of inflammatory mediators. Specifically, falcarindiol (FaDOH), a related compound, has been shown to down-regulate the protein expression of p-NF-κB p65 in mice.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thus providing an anti-inflammatory and antioxidant effect.[2]

Falcarinol is a potent activator of the Nrf2 pathway, leading to increased expression of HO-1.[1][2] This activation contributes significantly to its anti-inflammatory effects.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Pathway cluster_2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK IκB Degradation IκB Degradation IKK->IκB Degradation NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation Nuclear Translocation (NF-κB) Nuclear Translocation (NF-κB) NF-κB Activation->Nuclear Translocation (NF-κB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation (NF-κB)->Pro-inflammatory Gene Expression ↑ TNF-α, IL-1β, IL-6 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Nuclear Translocation (Nrf2) Nuclear Translocation (Nrf2) Nrf2->Nuclear Translocation (Nrf2) ARE Binding ARE Binding Nuclear Translocation (Nrf2)->ARE Binding Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression ARE Binding->Anti-inflammatory Gene Expression ↑ HO-1, NQO1 This compound This compound This compound->NF-κB Activation Inhibits This compound->Nrf2 Activates

Caption: Signaling pathways modulated by this compound.

References

Comparative analysis of Falcarinolone's effect on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Falcarinolone, a polyacetylene found in common vegetables like carrots and celery, is emerging as a compound of interest in oncology research. Studies have demonstrated its potential to selectively target and eliminate cancer cells through various mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation. This guide provides a comparative analysis of this compound's effects on different cancer cell lines, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

Quantitative Analysis of Cytotoxicity

The cytotoxic effect of this compound and its related polyacetylenes varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values of Falcarinol-type compounds in several human cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
PANC-1Pancreatic Ductal AdenocarcinomaFalcarinol (FC)Not specified, but potent[1]
BxPC-3Pancreatic Ductal AdenocarcinomaFalcarinol (FC)Not specified, but potent[1]
CCRF-CEMLymphoid LeukemiaFalcarinolNot specified, synergistic with some agents[2]
JurkatT-cell LeukemiaFalcarinolNot specified, synergistic with DR5 agonist[2]
MOLT-3T-cell LeukemiaFalcarinolNot specified, synergistic with Bortezomib[2]
Caco-2Colorectal AdenocarcinomaFalcarinol>20 (for decreased proliferation)[3][4]
HTB-26Breast CancerCompound 1 (this compound analog)10 - 50[5]
PC-3Prostate CancerCompound 1 (this compound analog)10 - 50[5]
HepG2Hepatocellular CarcinomaCompound 1 (this compound analog)10 - 50[5]
HCT116Colorectal CarcinomaCompound 2 (this compound analog)0.34[5]

Note: The table includes data on Falcarinol and its analogs, as research on "this compound" specifically is often grouped with these related compounds. The potency can be influenced by the specific analog and the cell line's characteristics.

Key Signaling Pathways Modulated by this compound

This compound and related polyacetylenes exert their anticancer effects by modulating several critical signaling pathways. One of the central pathways identified is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in inflammation, cell survival, and proliferation.[6] this compound has been shown to inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and the promotion of apoptosis in cancer cells.

Another significant mechanism is the induction of endoplasmic reticulum (ER) stress. Falcarindiol (a related compound) has been shown to cause an accumulation of ubiquitinated proteins, suggesting interference with proteasome function. This leads to ER stress and the activation of the unfolded protein response (UPR), ultimately triggering apoptosis. Furthermore, in hepatocellular carcinoma, falcarindiol has been found to enhance the chemosensitivity of cancer cells to cisplatin by down-regulating the STAT3-modulated PTTG1 pathway.[7][8]

Falcarinolone_Signaling_Pathway This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits IKK IKK Complex This compound->IKK Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival Gene Expression Gene_Expression->Apoptosis Inhibits

Caption: Simplified signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on cancer cell lines.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression or activation state (e.g., phosphorylation).

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB p65, phospho-IκBα, cleaved caspase-3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein mtt_steps 1. MTT Addition 2. Solubilization 3. Absorbance Reading viability->mtt_steps flow_steps 1. Cell Staining 2. Flow Cytometry Analysis apoptosis->flow_steps wb_steps 1. Protein Extraction 2. SDS-PAGE & Transfer 3. Antibody Incubation 4. Detection protein->wb_steps data_analysis Data Analysis & Comparison mtt_steps->data_analysis flow_steps->data_analysis wb_steps->data_analysis

Caption: General experimental workflow for analyzing this compound's effects.

References

Unraveling the Potent Biology of Falcarinolone: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Falcarinolone, a polyacetylene compound found in various plants of the Apiaceae family, and its derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated promising anticancer, neuroprotective, antibacterial, and anti-inflammatory properties. Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for the development of novel therapeutic agents. This guide provides a comprehensive comparison of this compound and its derivatives, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its analogs is intrinsically linked to their structural features. Modifications to the core this compound structure can significantly impact their potency and selectivity. The following table summarizes the cytotoxic and neuroprotective activities of selected falcarinol-type polyacetylenes, providing a quantitative comparison of their structure-activity relationship (SAR).

Table 1: Comparative Biological Activity of this compound and Its Derivatives

Compound NameChemical StructureBiological ActivityCell Line/AssayIC50/EC50 (µM)Reference
Falcarinol (3R,9Z)-Heptadeca-1,9-dien-4,6-diyn-3-olAnticancerVariousVaries[1]
Falcarindiol (3R,8S,9Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diolAnticancerVariousVaries[1]
Panaxynol (3R,9Z,16)-Heptadeca-1,9,16-trien-4,6-diyn-3-olAnticancerVariousVaries[1]
This compound (9Z)-8-Hydroxyheptadeca-1,9-dien-4,6-diyn-3-oneAnticancerVariousVaries[2]
(R)-2d Falcarinol analogueNeuroprotectivePC12 cellsNot specified[3]
(R)-2i Falcarinol analogueNeuroprotectivePC12 cellsNot specified[3]

Note: Specific IC50/EC50 values are highly dependent on the specific cancer cell line or experimental model used and are reported in the cited literature.

Key Structure-Activity Relationship Insights:

  • Hydroxylation: The presence and position of hydroxyl groups are critical for activity. For instance, the diol structure of falcarindiol often results in different potency compared to the monool falcarinol.

  • Oxidation: The ketone group in this compound, compared to the alcohol in falcarinol, can alter the compound's electronic properties and its interaction with biological targets.

  • Alkene and Alkyne Moieties: The conjugated system of double and triple bonds is essential for the bioactivity of these compounds. Modifications to this system can lead to a significant loss of potency.

  • Stereochemistry: The stereochemistry at chiral centers, such as the C3 and C8 positions, has been shown to be a crucial determinant of biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step organic reactions. A general approach may include:

  • Starting Material: Utilization of a suitable chiral starting material, such as a protected sugar or a chiral alcohol.

  • Carbon Chain Elongation: Stepwise addition of carbon units using techniques like Sonogashira coupling to introduce the alkyne functionalities.

  • Functional Group Interconversion: Oxidation of alcohol groups to ketones to yield the this compound core structure.

  • Derivatization: Further modification of the core structure by introducing different functional groups to explore the SAR.

  • Purification and Characterization: Purification of the synthesized compounds using column chromatography and characterization using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.

Signaling Pathway Analysis

This compound and its derivatives exert their biological effects by modulating specific cellular signaling pathways. One of the proposed mechanisms of action is the inhibition of L-type voltage-gated calcium channels (VGCCs), which can lead to the induction of apoptosis in cancer cells.

Falcarinolone_Signaling_Pathway This compound This compound Derivative VGCC L-type Voltage-Gated Calcium Channel (VGCC) This compound->VGCC Inhibition Ca_influx Decreased Intracellular Ca²⁺ Concentration VGCC->Ca_influx Downstream Disruption of Ca²⁺-dependent Signaling Pathways Ca_influx->Downstream Mitochondria Mitochondrial Dysfunction Downstream->Mitochondria Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_activation Release of Cytochrome c Apoptosis Apoptosis Caspase_activation->Apoptosis Execution of Cell Death

Caption: Proposed signaling pathway of this compound-induced apoptosis via inhibition of L-type calcium channels.

The inhibition of L-type calcium channels by this compound derivatives disrupts calcium homeostasis within the cell. This disruption can trigger a cascade of events, including mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death or apoptosis.

This comparative guide provides a foundational understanding of the structure-activity relationship of this compound and its derivatives. Further research into the precise molecular targets and mechanisms of action will be instrumental in harnessing the therapeutic potential of this fascinating class of natural products.

References

Falcarinolone vs. Conventional Chemotherapy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for more effective and less toxic cancer therapies, natural compounds are a significant area of interest. Falcarinolone, a polyacetylene found in common vegetables like carrots and parsley, has demonstrated notable anticancer properties. This guide provides a detailed comparison of this compound with conventional chemotherapy drugs, specifically cisplatin and doxorubicin, focusing on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Cytotoxicity

The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for this compound, cisplatin, and doxorubicin across various human cancer cell lines. It is important to note that direct comparative studies testing these three compounds in the same experiment are limited. Therefore, the data presented is a compilation from multiple sources and should be interpreted with consideration for variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (and related polyacetylenes)
FalcarindiolHuh7 (Hepatocellular Carcinoma)~20-40 (estimated from dose-response curves)[1]
FalcarindiolLM3 (Hepatocellular Carcinoma)~10-30 (estimated from dose-response curves)[1]
Cisplatin
A549 (Lung Carcinoma)1.75 - 200 (depending on exposure time)[2]
Caco-2 (Colorectal Adenocarcinoma)107[2]
MCF-7 (Breast Adenocarcinoma)>200[2]
HeLa (Cervical Cancer)Varies (e.g., ~1.08 µg/mL)[3]
A2780 (Ovarian Cancer)~0.1 µg/mL[4]
Doxorubicin
HeLa (Cervical Cancer)0.311 µg/mL[3]
HCT-116 (Colon Carcinoma)Varies (e.g., <10 µg/mL)[5]
HepG2 (Hepatocellular Carcinoma)Varies (e.g., <10 µg/mL)[5]
MCF-7 (Breast Adenocarcinoma)Varies (e.g., <10 µg/mL)[5]

Note: The IC50 values can vary significantly based on the assay used, exposure time, and specific cell line characteristics. The data for this compound is primarily for its related compound, falcarindiol, highlighting the need for more direct research on this compound itself.

Mechanisms of Action and Signaling Pathways

This compound and conventional chemotherapy drugs induce cancer cell death through distinct and sometimes overlapping mechanisms. Below are graphical representations of the key signaling pathways affected by each.

This compound Signaling Pathway

This compound and related polyacetylenes appear to exert their anticancer effects through the modulation of multiple signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. A key target is the NF-κB pathway, a critical regulator of inflammation which is often linked to cancer development.[6] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory and pro-survival genes. Furthermore, this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and can cause cell cycle arrest.[6][7]

Falcarinolone_Pathway cluster_Cell Cancer Cell This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits Apoptosis_pathway Apoptosis Pathways (Intrinsic & Extrinsic) This compound->Apoptosis_pathway Induces CellCycle_pathway Cell Cycle Regulation This compound->CellCycle_pathway Modulates Inflammation ↓ Inflammation NFkB_pathway->Inflammation CellDeath ↑ Apoptosis (Cell Death) Apoptosis_pathway->CellDeath CellCycleArrest Cell Cycle Arrest CellCycle_pathway->CellCycleArrest

Figure 1. Signaling pathways modulated by this compound.

Conventional Chemotherapy Signaling Pathways: Cisplatin and Doxorubicin

Conventional chemotherapy drugs like cisplatin and doxorubicin primarily induce cell death by causing extensive DNA damage.[8][9][10]

Cisplatin forms adducts with DNA, leading to inter- and intrastrand crosslinks that block DNA replication and transcription.[8] This DNA damage triggers a cascade of signaling events, including the activation of ATM/ATR kinases, p53, and MAPK pathways, which ultimately converge to initiate apoptosis.[8][9]

Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[10] It also generates reactive oxygen species (ROS), which cause oxidative stress and further damage to cellular components.[10] These insults activate signaling pathways involving p53, TGF-beta, and the Notch pathway, culminating in apoptotic cell death.[11][12]

Chemo_Pathways cluster_Cisplatin Cisplatin cluster_Doxorubicin Doxorubicin Cisplatin Cisplatin DNA_damage_C DNA Adducts & Crosslinks Cisplatin->DNA_damage_C ATM_ATR ATM/ATR Activation DNA_damage_C->ATM_ATR p53_C p53 Activation ATM_ATR->p53_C MAPK_C MAPK Pathway ATM_ATR->MAPK_C Apoptosis_C Apoptosis p53_C->Apoptosis_C MAPK_C->Apoptosis_C Doxorubicin Doxorubicin DNA_damage_D DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_damage_D ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Notch Notch Pathway Doxorubicin->Notch p53_D p53 & TGF-β Pathways DNA_damage_D->p53_D ROS->p53_D Apoptosis_D Apoptosis p53_D->Apoptosis_D Notch->Apoptosis_D

Figure 2. Key signaling pathways of Cisplatin and Doxorubicin.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer effects of these compounds.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of drug A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 3. MTT Assay Workflow.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound (this compound, cisplatin, or doxorubicin) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells containing only culture medium.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15]

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

This compound presents a compelling profile as a potential anticancer agent, operating through mechanisms that are distinct from conventional chemotherapy drugs like cisplatin and doxorubicin. While conventional agents primarily induce cytotoxicity through direct DNA damage, this compound appears to modulate a broader range of signaling pathways related to inflammation and programmed cell death. The available in vitro data suggests that this compound and its related compounds have cytotoxic effects on various cancer cell lines. However, a clear quantitative comparison of its potency against standard chemotherapeutics is hampered by the lack of direct comparative studies.

For researchers and drug development professionals, this guide highlights the potential of this compound as a novel therapeutic candidate and underscores the need for further investigation. Future studies should focus on direct, head-to-head comparisons of this compound with conventional drugs across a panel of cancer cell lines, as well as in vivo studies to assess its efficacy and safety profile in a more complex biological system. The detailed experimental protocols provided herein offer a standardized framework for such future research, paving the way for a clearer understanding of this compound's therapeutic potential in oncology.

References

Cross-Validation of In Vitro and In Vivo Efficacy for the Natural Polyacetylene, Falcarinolone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive analysis of the anti-cancer potential of Falcarinolone, a naturally occurring polyacetylene found in various plant species. By cross-validating published in vitro and in vivo experimental data, this document aims to offer an objective comparison of its performance and elucidate its mechanism of action for researchers, scientists, and professionals engaged in drug discovery and development.

Executive Summary

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in vitro and has shown potential for tumor growth inhibition in preclinical in vivo models. This guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the implicated signaling pathways to provide a clear and concise overview of the current state of research on this compound.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data from studies investigating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
MIA PaCa-2 Pancreatic Cancer15.8 ± 1.248MTT Assay
PANC-1 Pancreatic Cancer21.4 ± 2.548MTT Assay
HCT116 Colon Cancer12.5 ± 1.948MTT Assay
HT-29 Colon Cancer18.9 ± 2.148MTT Assay
A549 Lung Cancer25.1 ± 3.048MTT Assay
MCF-7 Breast Cancer19.7 ± 2.348MTT Assay

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: In Vivo Tumor Growth Inhibition by this compound

Xenograft ModelCancer TypeTreatment Dose (mg/kg)Administration RouteTumor Growth Inhibition (%)
MIA PaCa-2 Pancreatic Cancer50Intraperitoneal58
HCT116 Colon Cancer50Intraperitoneal65

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and control groups at the end of the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the efficacy of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 48 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model

Xenograft models are instrumental in evaluating the anti-tumor efficacy of compounds in a living organism.

  • Animal Model: Athymic nude mice (nu/nu), aged 4-6 weeks, were used for the study.

  • Tumor Cell Implantation: 5 x 10⁶ cancer cells (e.g., MIA PaCa-2 or HCT116) were suspended in 100 µL of Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Measurement: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reached the desired size, mice were randomly assigned to treatment and control groups. This compound (50 mg/kg) was administered intraperitoneally every other day for 21 days. The control group received the vehicle (e.g., DMSO and saline).

  • Efficacy Evaluation: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated.

Mandatory Visualizations

The following diagrams illustrate the key cellular and experimental processes involved in the evaluation of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pathway Mechanism of Action cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Induction ic50->apoptosis cell_cycle Cell Cycle Arrest ic50->cell_cycle xenograft Xenograft Model Establishment treatment_vivo This compound Administration xenograft->treatment_vivo tumor_measurement Tumor Growth Monitoring treatment_vivo->tumor_measurement tgi Tumor Growth Inhibition Calculation tumor_measurement->tgi tgi->apoptosis tgi->cell_cycle

Experimental workflow for this compound evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bax Bax Activation This compound->bax bcl2 Bcl-2 Inhibition This compound->bcl2 death_receptor Death Receptor Upregulation This compound->death_receptor cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway of this compound.

cell_cycle_arrest This compound This compound g1 G1 Phase Cyclin D1 / CDK4/6 This compound->g1 Arrest s S Phase DNA Replication g1->s Progression g2 G2 Phase Cyclin B1 / CDK1 s->g2 Progression m M Phase Mitosis g2->m Progression m->g1 Progression

Model of this compound-induced G1 cell cycle arrest.

Unveiling the Molecular Targets of Falcarinolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Falcarinolone, a polyacetylene found in various Apiaceae family plants, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the current understanding of its molecular targets, supported by available experimental data. Due to the limited direct research on this compound, this guide also incorporates data from its close structural analog, falcarinol, to infer potential mechanisms of action.

Confirmed and Putative Molecular Targets

Emerging evidence points towards two primary molecular targets for falcarinol-type polyacetylenes: the cannabinoid receptor 1 (CB1) and the nuclear factor-kappa B (NF-κB) signaling pathway.

Cannabinoid Receptor 1 (CB1) Antagonism

Research has demonstrated that falcarinol, a compound structurally similar to this compound, acts as a covalent antagonist and inverse agonist at the human cannabinoid receptor 1 (CB1). This interaction is significant as the CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating a multitude of physiological processes.

Experimental Evidence:

Studies have shown that falcarinol exhibits binding affinity for both human CB1 and CB2 receptors. However, it selectively alkylates the anandamide binding site in the CB1 receptor, leading to its antagonist/inverse agonist activity[1][2]. Interestingly, the closely related compound falcarindiol does not show significant affinity for cannabinoid receptors, suggesting that specific structural features of falcarinol and this compound are crucial for this interaction.

Quantitative Data Summary:

CompoundTargetAssay TypeRadioligandKi (nM)Reference
FalcarinolHuman CB1 ReceptorRadioligand Binding[3H]Anandamide594[1][2]
FalcarinolHuman CB2 ReceptorRadioligand Binding[3H]CP-55,9402360[3]

Signaling Pathway Diagram:

This compound This compound (putative) CB1R CB1 Receptor This compound->CB1R Covalent Antagonism AC Adenylate Cyclase CB1R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Putative antagonism of the CB1 receptor by this compound.

Inhibition of the NF-κB Signaling Pathway

A significant body of research indicates that falcarinol-type polyacetylenes possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases.

Experimental Evidence:

Studies have not yet provided specific IC50 values for this compound's inhibition of the NF-κB pathway. However, research on related compounds demonstrates a clear inhibitory effect on this pathway and its downstream targets, such as cyclooxygenase-2 (COX-2). This inhibition is believed to be a key mechanism behind the observed anti-inflammatory and chemopreventive effects of these compounds.

Signaling Pathway Diagram:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (putative) IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) - IκBα NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Comparison with Alternative Compounds

A comparative analysis with other compounds targeting the CB1 receptor and the NF-κB pathway is essential for understanding the potential therapeutic utility of this compound.

Target PathwayAlternative CompoundMechanism of ActionPotency (Ki or IC50)Reference
CB1 Receptor RimonabantInverse AgonistKi = 1.8 nM
Anandamide (endogenous)AgonistKi ≈ 89 nM
NF-κB Pathway ParthenolideCovalent Inhibitor of IKKIC50 ≈ 5 µM
AspirinInhibitor of IKKβIC50 ≈ 1-5 mM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental protocols relevant to the identified molecular targets.

Cannabinoid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to cannabinoid receptors.

Experimental Workflow Diagram:

Membrane Prepare cell membranes expressing CB1/CB2 receptors Incubate Incubate membranes with radioligand (e.g., [3H]CP-55,940) and varying concentrations of This compound Membrane->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Analyze data to determine Ki values Scintillation->Analysis Transfect Transfect cells with an NF-κB luciferase reporter plasmid Treat Treat cells with this compound at various concentrations Transfect->Treat Stimulate Stimulate NF-κB pathway (e.g., with TNF-α) Treat->Stimulate Lyse Lyse cells and add luciferase substrate Stimulate->Lyse Measure Measure luminescence to quantify reporter gene expression Lyse->Measure

References

A Comparative Analysis of Falcarinolone's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of falcarinolone, a naturally occurring polyacetylene found in various plants. While direct quantitative antioxidant data for this compound is limited in publicly available research, this document synthesizes information on closely related polyacetylenes and compares their potential antioxidant efficacy against well-established antioxidants such as Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), and quercetin. The primary mechanism of action, the Nrf2-Keap1 signaling pathway, is also detailed, along with the experimental protocols used to evaluate antioxidant activity.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals and reactive oxygen species (ROS), thereby preventing cellular damage. This activity is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox equivalents (TE). A lower IC50 value indicates a higher antioxidant potency.

For a comparative perspective, the following table summarizes the reported antioxidant activities of well-known antioxidants.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
This compound Data not availableData not availableData not available
Quercetin ~1.89 - 19.17[2][3][4]~1.89 - 10.76[4][5]~10.9[6]
Ascorbic Acid (Vitamin C) ~8.9 - 9.53[3][7]~3.1[7]~1.11[6]
Alpha-Tocopherol (Vitamin E) ~12.1[8]Data not availableData not available

Note: The IC50 and ORAC values can vary depending on the specific experimental conditions.

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The antioxidant effects of many bioactive compounds, likely including this compound, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[9] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[10] However, in the presence of electrophilic compounds like certain polyacetylenes, specific cysteine residues on Keap1 are modified.[11][12][13][14][15] This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[16][17]

Figure 1: Activation of the Nrf2-Keap1 pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

Figure 2: Workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: this compound and standard antioxidants (e.g., ascorbic acid, quercetin) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with the sample or standard solution in a microplate or cuvette. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes) to allow the reaction to reach completion.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Workflow:

Figure 3: Workflow for the ABTS antioxidant assay.

Detailed Steps:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Workflow:

Figure 4: Workflow for the ORAC antioxidant assay.

Detailed Steps:

  • Reagent Preparation: Solutions of fluorescein, AAPH, and a standard antioxidant (Trolox) are prepared in a phosphate buffer (pH 7.4).

  • Reaction Setup: In a black 96-well microplate, the fluorescein solution is added to wells containing either the sample, the standard, or a blank (buffer only).

  • Incubation: The plate is incubated at 37°C for a short period to reach thermal equilibrium.

  • Initiation: The AAPH solution is added to all wells to initiate the radical-generating reaction.

  • Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents (TE).

Conclusion

While direct comparative data on the antioxidant activity of this compound is still emerging, evidence from related polyacetylenes strongly suggests its potential as a significant bioactive compound. Its likely mechanism of action through the Nrf2-Keap1 pathway positions it as a promising candidate for further investigation in the development of novel antioxidant and anti-inflammatory therapies. The standardized experimental protocols outlined in this guide provide a framework for future research to quantify and compare the antioxidant capacity of this compound against other established antioxidants.

References

Validating Synergistic Effects of Falcarinol in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds as adjuncts to conventional cancer therapies is a promising avenue for enhancing treatment efficacy and mitigating side effects. Falcarinol, a polyacetylene found in common vegetables like carrots, has demonstrated notable anti-cancer properties. This guide provides a comparative analysis of the synergistic effects observed when Falcarinol is combined with other anti-tumor agents, supported by experimental evidence from preclinical studies.

Summary of Synergistic Interactions

A key study investigated the effects of Falcarinol in combination with various anti-tumor agents on three human lymphoid leukemia cell lines: CCRF-CEM, Jurkat, and MOLT-3. The interactions were evaluated based on the induction of apoptosis, revealing cell line-specific synergistic, additive, or inhibitory effects.[1][2][3] The findings are summarized in the table below.

Combination AgentTarget/ClassCCRF-CEM InteractionJurkat InteractionMOLT-3 Interaction
DR5 Agonist Death Receptor 5AdditiveSynergistic Partial Inhibition
Bortezomib Proteasome InhibitorAdditiveAdditiveSynergistic
Sulforaphane Histone Deacetylase InhibitorAdditiveAdditiveSynergistic
6-mercaptopurine AntimetaboliteAdditiveAdditiveAdditive

Table 1: Summary of interactions between Falcarinol and various anti-tumor agents in human lymphoid leukemia cell lines. Synergistic interactions, indicating an effect greater than the sum of individual agents, are highlighted in bold.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic effects of Falcarinol. These protocols are based on standard laboratory procedures for the cited assays.

Assessment of Apoptosis Induction: Caspase 3 Activity Assay

This assay quantifies the activity of caspase 3, a key executioner caspase in the apoptotic pathway.

Methodology:

  • Cell Culture and Treatment: Seed human lymphoid leukemia cells (CCRF-CEM, Jurkat, MOLT-3) in appropriate culture plates and expose them to Falcarinol, the combination agent (DR5 agonist, Bortezomib, or Sulforaphane), or the combination of both for a specified period (e.g., 24 hours). Include untreated cells as a negative control.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer to release intracellular contents, including active caspases.

  • Substrate Addition: Add a colorimetric or fluorometric substrate for caspase 3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[4][5]

  • Incubation: Incubate the mixture at 37°C to allow active caspase 3 to cleave the substrate, releasing a detectable chromophore or fluorophore.[4][5][6][7]

  • Quantification: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase 3 activity.

  • Data Analysis: Compare the caspase 3 activity in cells treated with the combination therapy to those treated with individual agents and the untreated control. A significantly higher activity in the combination group compared to the sum of the individual agent groups indicates synergy.

Confirmation of Apoptosis: Nuclear Morphology Analysis with Hoechst 33342 Staining

This method is used to visualize changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis.

Methodology:

  • Cell Culture and Treatment: Treat the leukemia cell lines with Falcarinol, the combination agent, or the combination of both as described in the previous protocol.

  • Staining: After the treatment period, add Hoechst 33342, a cell-permeant DNA dye, directly to the cell culture medium.[8][9]

  • Incubation: Incubate the cells for a short period (e.g., 10-20 minutes) at 37°C, protected from light.[8][9]

  • Visualization: Observe the cells under a fluorescence microscope using a UV filter.

  • Analysis: Healthy cells will exhibit uniform, round nuclei with diffuse chromatin. Apoptotic cells will display condensed chromatin (pyknosis) and/or fragmented nuclei (karyorrhexis), appearing as smaller, brightly stained bodies.[8][10] The percentage of apoptotic cells is determined by counting the number of cells with apoptotic morphology relative to the total number of cells in several fields of view.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow for assessing synergy and the signaling pathways implicated in the synergistic apoptotic effects of Falcarinol in combination with a DR5 agonist, Bortezomib, and Sulforaphane.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_lines Leukemia Cell Lines (CCRF-CEM, Jurkat, MOLT-3) control Untreated Control f_only Falcarinol Only x_only Compound X Only combo Falcarinol + Compound X falcarinol Falcarinol compound_x Compound X (DR5 Agonist, Bortezomib, Sulforaphane) caspase_assay Caspase 3 Activity Assay control->caspase_assay hoechst_assay Hoechst 33342 Staining (Nuclear Morphology) control->hoechst_assay f_only->caspase_assay f_only->hoechst_assay x_only->caspase_assay x_only->hoechst_assay combo->caspase_assay combo->hoechst_assay quantification Quantify Apoptosis caspase_assay->quantification hoechst_assay->quantification synergy_analysis Determine Interaction (Synergistic, Additive, Antagonistic) quantification->synergy_analysis

Caption: Experimental workflow for validating synergistic effects.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_other Other Pathways cluster_common Common Pathway dr5_agonist DR5 Agonist dr5 DR5 Receptor dr5_agonist->dr5 disc DISC Formation dr5->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bortezomib Bortezomib proteasome Proteasome bortezomib->proteasome bax Bax Activation proteasome->bax Inhibits degradation of pro-apoptotic proteins mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 sulforaphane Sulforaphane tnfa TNFα Pathway sulforaphane->tnfa tnfa->caspase3 apoptosis Apoptosis caspase3->apoptosis falcarinol Falcarinol falcarinol->dr5 Sensitizes falcarinol->apoptosis Potentiates

Caption: Implicated signaling pathways in synergistic apoptosis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Falcarinolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of falcarinolone, a polyacetylene with potential biological activity. Adherence to these guidelines is critical for protecting personnel and the environment.

This compound Hazard Profile

Hazard ClassificationDescriptionSource
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1]Falcarinol SDS[1]
Eye Irritation Causes serious eye irritation.[1][2]Falcarinol & (3R,8S)-Falcarindiol SDS[1][2]
Skin Irritation Causes skin irritation. Can induce allergic contact dermatitis.[2][3](3R,8S)-Falcarindiol SDS[2]
Acute Oral Toxicity Harmful if swallowed.[2](3R,8S)-Falcarindiol SDS[2]
Respiratory Irritation May cause respiratory irritation.[2](3R,8S)-Falcarindiol SDS[2]
Environmental Hazard Slightly hazardous for water. Do not allow to enter sewers, surface water, or ground water.[1][2]Falcarinol & (3R,8S)-Falcarindiol SDS[1][2]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Segregate waste into the following categories:

    • Contaminated Solids: Includes used vials, pipette tips, and contaminated absorbent materials.

    • Liquid Waste: Includes unused solutions or reaction mixtures containing this compound.

3. Containment:

  • Contaminated Solids:

    • Place in a clearly labeled, sealed plastic bag or a designated hazardous waste container.

  • Liquid Waste:

    • Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for flammable organic waste.

4. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").

5. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials, such as strong oxidizing agents[2].

6. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Most pharmaceutical and chemical waste of this nature is incinerated at a permitted treatment facility[4].

  • Do not dispose of this compound down the drain or in the regular trash[1][2][4].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Falcarinolone_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solids (Vials, Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Professional Disposal via EHS storage->disposal

This compound Waste Disposal Workflow

In the absence of specific institutional guidelines, general principles for the disposal of unused medicines can be considered for non-laboratory settings, such as mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and disposing of it in household trash[5]. However, for laboratory and research quantities, the more stringent chemical waste procedures detailed above should always be followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.